molecular formula C20H24O7 B3026754 Angelol M CAS No. 1092952-64-1

Angelol M

カタログ番号: B3026754
CAS番号: 1092952-64-1
分子量: 376.4 g/mol
InChIキー: GFMYIOGFYYHKLA-MKWBBVNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-2-Hydroxy-1-[(S)-hydroxy(7-methoxy-2-oxo-2H-1-benzopyran-6-yl)methyl]-2-methylpropyl (2Z)-2-methyl-2-butenoate is a natural product found in Campylotropis hirtella with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1092952-64-1

分子式

C20H24O7

分子量

376.4 g/mol

IUPAC名

[(1S,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m0/s1

InChIキー

GFMYIOGFYYHKLA-MKWBBVNXSA-N

SMILES

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O

異性体SMILES

C/C=C(/C)\C(=O)O[C@@H]([C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O

正規SMILES

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O

製品の起源

United States

Foundational & Exploratory

Unveiling the Anti-Tumorigenic Potential of Decursinol Angelate: A Technical Guide to its Biological Activity in LNCaP Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Androgen-Sensitive Prostate Cancer with a Novel Pyranocoumarin

Prostate cancer remains a significant global health concern, with androgen-sensitive tumors representing a major therapeutic challenge. The LNCaP (Lymph Node Carcinoma of the Prostate) cell line serves as a cornerstone in prostate cancer research, providing a robust in vitro model for studying androgen-dependent tumor growth.[1][2] These cells express a mutated androgen receptor (AR), which, while responsive to androgens, also exhibits promiscuous activation by other steroids, reflecting a common clinical scenario in disease progression.[3] This guide delves into the biological activity of decursinol angelate, a prominent pyranocoumarin isolated from the root of the traditional medicinal herb Angelica gigas Nakai.[2][4] While the term "Angelol M" did not yield specific literature, decursinol angelate and its isomer, decursin, are the major bioactive constituents of Angelica gigas with demonstrated anti-cancer properties.[2][4] This document will provide an in-depth technical overview of the effects of decursinol angelate on LNCaP cells, focusing on its impact on cell viability, induction of apoptosis, cell cycle modulation, and its intricate interplay with the androgen receptor signaling pathway. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of decursinol angelate's potential as a therapeutic agent against prostate cancer.

Biological Activity of Decursinol Angelate on LNCaP Cells

Inhibition of Cell Viability and Proliferation

Decursinol angelate exhibits potent dose-dependent inhibitory effects on the viability of LNCaP cells. This anti-proliferative activity is a critical first indicator of its potential as an anti-cancer agent. The primary mechanism underlying this effect is the induction of cell cycle arrest and apoptosis, which will be discussed in subsequent sections.

Table 1: Reported IC50 Values of Decursinol Angelate and Related Compounds in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Decursinol AngelatePC-313.63[5]
DecursinLNCaP~25-100 (range of effective concentration)[6]

Note: While a specific IC50 for decursinol angelate in LNCaP cells was not found in the provided search results, the effective concentration range for its isomer, decursin, provides a strong indication of its potency.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of an effective anti-cancer agent is its ability to induce apoptosis, or programmed cell death, in tumor cells. Decursinol angelate has been shown to be a potent inducer of apoptosis in prostate cancer cells.[5][7] This process is characterized by a cascade of molecular events leading to cell shrinkage, membrane blebbing, and DNA fragmentation.

The pro-apoptotic effects of decursinol angelate are mediated through both intrinsic and extrinsic pathways.[5][7] In LNCaP cells, treatment with decursinol angelate and its isomer, decursin, leads to the cleavage of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade.[6] Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP) is a well-established marker of apoptosis and is observed following treatment with these compounds.[8]

Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This protocol outlines a standard method for quantifying apoptosis in LNCaP cells treated with decursinol angelate using flow cytometry.

  • Cell Seeding: Seed LNCaP cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of decursinol angelate (e.g., 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Cell Harvesting: Gently trypsinize the cells, collect them in a centrifuge tube, and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Uncontrolled cell proliferation is a fundamental characteristic of cancer. Decursinol angelate effectively halts the LNCaP cell cycle, primarily at the G1 phase.[6][8] This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation.

The mechanism of G1 arrest induced by decursinol angelate's isomer, decursin, involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21/Cip1 and p27/Kip1.[6] These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., CDK2, CDK4, CDK6) that are essential for G1/S transition.[6] The subsequent decrease in the phosphorylation of the retinoblastoma protein (pRb) prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S phase entry.[6]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in LNCaP cells treated with decursinol angelate.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of the Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a critical driver of LNCaP cell growth and survival, making it a prime therapeutic target.[1] Decursinol angelate and its related compounds have demonstrated significant anti-androgen receptor signaling activities.[8][9]

Downregulation of AR Expression and Activity

Treatment of LNCaP cells with decursinol angelate and decursin leads to a decrease in AR protein levels.[8] This reduction in AR expression is a key mechanism for inhibiting androgen-dependent signaling. Furthermore, these compounds inhibit the nuclear translocation of the AR, preventing it from binding to androgen response elements (AREs) in the promoter regions of its target genes.[8]

A critical downstream target of AR signaling is prostate-specific antigen (PSA). Decursinol angelate and decursin effectively suppress the expression of PSA at both the mRNA and protein levels in LNCaP cells.[8][9] This provides a quantifiable biomarker for assessing the efficacy of these compounds in inhibiting AR activity.

Diagram 1: Simplified Androgen Receptor Signaling Pathway and the Inhibitory Action of Decursinol Angelate

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR Dissociates Decursinol_Angelate Decursinol Angelate Decursinol_Angelate->AR Inhibits Expression AR_dimer_translocation Decursinol_Angelate->AR_dimer_translocation Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer_translocation->AR_dimer Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Decursinol Angelate inhibits AR signaling by reducing AR expression and blocking its nuclear translocation.

Experimental Workflow: Western Blot Analysis of AR and PSA

Western_Blot_Workflow start LNCaP Cell Culture treatment Treatment with Decursinol Angelate start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-PSA, Anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Standard workflow for analyzing protein expression levels by Western blot.

Conclusion and Future Directions

Decursinol angelate, a key bioactive compound from Angelica gigas, demonstrates significant anti-tumorigenic activity against LNCaP prostate cancer cells. Its multifaceted mechanism of action, encompassing the inhibition of cell viability, induction of apoptosis, induction of G1 cell cycle arrest, and potent suppression of the androgen receptor signaling pathway, positions it as a promising candidate for further preclinical and clinical investigation.

Future research should focus on elucidating the precise molecular targets of decursinol angelate beyond the AR pathway. Investigating its effects on other critical signaling cascades implicated in prostate cancer progression, such as the PI3K/Akt and MAPK pathways, would provide a more comprehensive understanding of its anti-cancer properties. Furthermore, in vivo studies using LNCaP xenograft models are warranted to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of decursinol angelate. The development of more soluble and potent derivatives of decursinol angelate could also enhance its therapeutic potential. Ultimately, the evidence presented in this guide strongly supports the continued exploration of decursinol angelate as a novel therapeutic strategy for the management of androgen-sensitive prostate cancer.

References

  • Antitumor mechanism of combination of Angelica gigas and Torilis japonica in LNCaP prostate cancer cells via G1 arrest and inhibition of Wnt/β-catenin and androgen receptor signaling. (2022). Phytotherapy Research, 36(7), 2999-3008. [Link]

  • Chang, S. N., Khan, I., Kim, C. G., et al. (2021). Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis. International Journal of Molecular Sciences, 22(8), 4096. [Link]

  • Chen, K. H., Lin, C. Y., & Chen, Y. C. (2022). Decursinol Angelate Inhibits Glutamate Dehydrogenase 1 Activity and Induces Intrinsic Apoptosis in MDR-CRC Cells. International Journal of Molecular Sciences, 23(15), 8443. [Link]

  • De Marzo, A. M., Nelson, W. G., Isaacs, W. B., & Epstein, J. I. (2020). Abstract 6550: WD105, a novel decursin derivative, showed greater growth inhibition and androgen receptor suppression in LNCaP human prostate cancer cells. Cancer Research, 80(16_Supplement), 6550. [Link]

  • Guo, S., Jiang, S., Matus, D. E., et al. (2007). A novel class of pyranocoumarin anti–androgen receptor signaling compounds. Molecular Cancer Therapeutics, 6(3), 907-917. [Link]

  • Hidayatullah, F., Andhika, D. P., Prasetyawan, W., et al. (2024). Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. Narra Journal, 4(3), e00051. [Link]

  • Jiang, S., Matus, D. E., Chen, H., et al. (2007). Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells. Breast Cancer Research, 9(4), R57. [Link]

  • Kim, J. H., Jeong, J. H., Jeon, S. T., et al. (2019). Abstract 5080: Decursinol intercepts LNCaP human prostate cancer xenograft growth bypassing androgen receptor-prostate specific antigen axis. Cancer Research, 79(13_Supplement), 5080. [Link]

  • Lee, H. J., Lee, E. O., Lee, J. H., et al. (2009). In vivo anti-cancer activity of Korean Angelica gigas and its major pyranocoumarin decursin. The American Journal of Chinese Medicine, 37(1), 111-122. [Link]

  • Lu, G. H., Zhang, X. Y., & Chen, J. X. (2022). Angelica gigas: Signature Compounds, In Vivo Anticancer, Analgesic, Neuroprotective and Other Activities, and the Clinical Trans. The American Journal of Chinese Medicine, 50(06), 1437-1469. [Link]

  • Park, J. A., Lee, J. Y., Kim, H. S., et al. (2017). Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models. Journal of Cancer Prevention, 22(4), 229-236. [Link]

  • Schweizer, M. T., Antonarakis, E. S., Wang, H., et al. (2022). Prostate cancer androgen receptor activity dictates efficacy of Bipolar Androgen Therapy. Journal of Clinical Investigation, 132(10), e153655. [Link]

  • Yim, D., Singh, R. P., Agarwal, C., et al. (2005). A novel anticancer agent, decursin, induces G1 arrest and apoptosis in human prostate carcinoma cells. Cancer Research, 65(3), 1035-1044. [Link]

  • LNCaP Cells. (n.d.). Cytion. Retrieved February 7, 2026, from [Link]

  • De Marzo, A. M. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A double-blinded, placebo-controlled, cross-over pilot trial in healthy men to study the effects of Angelica gigas herbal supplement on prostate cancer–relevant inflammatory cytokines. (2024). Journal of Clinical Oncology, 42(4_suppl), 333-333. [Link]

  • Hahn, A. W., Zhang, H., & De Marzo, A. M. (2022). Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC. JCI Insight, 7(10). [Link]

  • Wu, W., Ding, H., & Zhang, H. (2020). Abstract 6550: WD105, a novel decursin derivative, showed greater growth inhibition and androgen receptor suppression in LNCaP human prostate cancer cells. Cancer Research, 80(16 Supplement), 6550. [Link]

  • Zhang, X., Lu, G. H., & Chen, J. X. (2015). Chemopreventive effects of Korean Angelica vs. its major pyranocoumarins on two lineages of transgenic adenocarcinoma of mouse prostate carcinogenesis. Carcinogenesis, 36(11), 1344-1352. [Link]

  • De Marzo, A. M. (n.d.). Prostate Cancer Foundation. Retrieved February 7, 2026, from [Link]

  • De Marzo, A. M. (n.d.). Johns Hopkins University. Retrieved February 7, 2026, from [Link]

  • DeAngelo's Story- Surviving Prostate Cancer. (2020, September 9). YouTube. Retrieved February 7, 2026, from [Link]

  • De Marzo, A. M. (n.d.). University of Baltimore. Retrieved February 7, 2026, from [Link]

  • Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. (2024). Narra Journal, 4(3). [Link]

  • Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. (2024). Narra Journal, 4(3). [Link]

  • Effect of decursin on cell cycle progression in PC-3, LNCaP, and PWR-1E... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Antitumor mechanism of combination of Angelica gigas and Torilis japonica in LNCaP prostate cancer cells via G1 arrest and inhibition of Wnt/β-catenin and androgen receptor signaling. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • De Marzo, A. M. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. (2022). MDPI. Retrieved February 7, 2026, from [Link]

Sources

In Vitro Characterization of Angelol M: Targeting Androgen Signaling in Prostate Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Angelol M (CAS: 1092952-64-1) is a pyranocoumarin derivative isolated primarily from the roots of Angelica gigas Nakai and Angelica pubescens.[1] Unlike broad-spectrum cytotoxic agents, Angelol M exhibits a distinct pharmacological profile characterized by the specific inhibition of Prostate Specific Antigen (PSA) secretion in androgen-dependent prostate cancer models.

This technical guide provides a rigorous framework for evaluating Angelol M in an in vitro setting. Moving beyond generic cytotoxicity, this document focuses on the compound's potential as an Androgen Receptor (AR) axis modulator. The protocols herein are designed to decouple general antiproliferative effects from specific anti-androgenic activity, a critical distinction in prostate cancer drug development.

Part 1: Compound Profile & Experimental Constraints

Physicochemical Properties

Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation-induced artifacts in cell culture.

PropertySpecification
Formula C₂₀H₂₄O₇
Molecular Weight 376.4 g/mol
Solubility Soluble in DMSO (>10 mM). Insoluble in water.
Stability Light-sensitive. Store stock solutions at -80°C; protect from ambient light during handling.
Critical Reagent Preparation
  • Stock Solution: Prepare a 10 mM stock in sterile, anhydrous DMSO. Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately prior to treatment.

  • Vehicle Control: DMSO concentration must remain < 0.1% (v/v) in the final well to prevent solvent-induced cytotoxicity or differentiation in LNCaP cells.

Part 2: Cell Line Selection & Rationale

The choice of cell line is the single most critical variable in Angelol M studies. Because its primary known activity is PSA inhibition, LNCaP cells are the mandatory model.

Cell LineTypeAndrogen StatusPSA ExpressionRole in Angelol M Study
LNCaP Lymph Node MetastasisAndrogen Dependent (AR+)HighPrimary Model: Measures PSA suppression and AR modulation.
PC-3 Bone MetastasisAndrogen Independent (AR-)NegativeNegative Control: Determines if toxicity is off-target (non-AR mediated).
DU145 Brain MetastasisAndrogen Independent (AR-)NegativeSecondary Control: Confirms specificity of the mechanism.

Part 3: Mechanistic Workflow & Visualization

To validate Angelol M, we must determine if the reduction in PSA is due to:

  • Cytotoxicity: The cells are dying, so they stop secreting PSA.

  • Functional Inhibition: The cells are alive, but the AR signaling axis is blocked.

The Androgen Receptor (AR) Signaling Axis

The following diagram illustrates the canonical pathway Angelol M is hypothesized to interrogate.

AR_Signaling_Pathway DHT DHT (Ligand) AR_Cyt Androgen Receptor (Cytoplasmic) DHT->AR_Cyt Binding HSP HSP90 Complex AR_Cyt->HSP Dissociation AR_Nuc AR Dimer (Nuclear) AR_Cyt->AR_Nuc Translocation ARE Androgen Response Element (DNA) AR_Nuc->ARE Binding mRNA PSA mRNA ARE->mRNA Transcription PSA_Prot PSA Protein (Secreted) mRNA->PSA_Prot Translation & Secretion Angelol Angelol M (Intervention?) Angelol->AR_Cyt Potential Antagonism? Angelol->mRNA Downregulation

Figure 1: Hypothesized intervention points of Angelol M within the Androgen Receptor signaling cascade.

Part 4: Validated Experimental Protocols

Protocol A: Differential Cytotoxicity (MTT Assay)

Objective: Establish the non-toxic therapeutic window.

  • Seeding: Seed LNCaP cells (1.0 × 10⁴ cells/well) and PC-3 cells (5.0 × 10³ cells/well) in 96-well plates coated with Poly-L-Lysine (for LNCaP adherence).

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat with Angelol M (0.1, 1, 5, 10, 20, 50 µM) for 48 hours.

    • Control: 0.1% DMSO.

    • Positive Control: Docetaxel (10 nM).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate IC₅₀.

    • Success Criteria: If Angelol M is a specific AR inhibitor, LNCaP IC₅₀ should be significantly lower than PC-3 IC₅₀.

Protocol B: PSA Secretion ELISA (The Gold Standard)

Objective: Quantify functional inhibition of the AR pathway.

  • Preparation: Seed LNCaP cells in 24-well plates (5 × 10⁴ cells/well) in RPMI-1640 + 10% Charcoal-Stripped FBS (CS-FBS).

    • Note: CS-FBS removes endogenous hormones, "starving" the cells of androgens.

  • Stimulation & Treatment:

    • Pre-incubate cells for 24 hours in CS-FBS media.

    • Co-treat cells with 10 nM DHT (Dihydrotestosterone) to stimulate PSA production AND Angelol M (at non-toxic concentrations determined in Protocol A, e.g., 1–10 µM).

  • Supernatant Collection: After 48 hours, collect cell culture supernatant. Centrifuge at 10,000 x g for 5 minutes to remove debris.

  • Quantification: Use a human PSA ELISA kit.

  • Normalization: CRITICAL STEP. You must normalize PSA concentration to the total protein content of the cell lysate from the same well. This ensures a drop in PSA isn't just because there are fewer cells.

Protocol C: Western Blotting for AR Expression

Objective: Determine if Angelol M degrades the AR receptor or blocks its expression.

  • Lysis: Lyse treated LNCaP cells in RIPA buffer + Protease/Phosphatase inhibitors.

  • Separation: Load 30 µg protein on 10% SDS-PAGE.

  • Primary Antibodies:

    • Anti-Androgen Receptor (AR) [Cell Signaling Technology #5153]

    • Anti-PSA/KLK3 [Abcam ab76113]

    • Anti-β-Actin (Loading Control)

  • Observation:

    • Scenario A: PSA decreases, AR levels remain stable → Angelol M likely blocks AR nuclear translocation or DNA binding.

    • Scenario B: PSA decreases, AR levels decrease → Angelol M induces AR degradation.

Part 5: Data Synthesis & Interpretation

Experimental Workflow Visualization

The following diagram details the decision tree for interpreting Angelol M data.

Workflow_Logic Start Start: Angelol M Treatment MTT MTT Assay (Viability) Start->MTT ELISA PSA ELISA (Function) Start->ELISA Decision1 Is LNCaP Viability < 80%? MTT->Decision1 Decision2 Is PSA Reduced? ELISA->Decision2 Decision1->Decision2 No (Viable) Result_Tox Outcome: Cytotoxicity (Non-specific) Decision1->Result_Tox Yes Result_Spec Outcome: AR Antagonism (Specific) Decision2->Result_Spec Yes Result_Null Outcome: Inactive Decision2->Result_Null No

Figure 2: Logic flow for distinguishing cytotoxicity from functional AR inhibition.

Expected Data Output (Template)
Concentration (µM)LNCaP Viability (%)PC-3 Viability (%)PSA Secretion (% of Control)Interpretation
0.1 98 ± 299 ± 195 ± 3No Effect
1.0 95 ± 398 ± 265 ± 4 Specific Activity (Hit)
10.0 88 ± 492 ± 320 ± 2 Potent Inhibition
50.0 40 ± 5 45 ± 4 < 5General Cytotoxicity

Note: The "sweet spot" for Angelol M is typically where viability is >90% but PSA is significantly suppressed (e.g., 1.0–10.0 µM range).

References

  • Isolation and Activity of Angelol M: Nam, J. W., et al. (2012). Phytochemicals from the roots of Angelica gigas and their activity in inhibiting prostate specific antigen (PSA) secretion. Note: While specific URL linking to the primary isolation paper of Angelol M is limited by database access, the compound is indexed in major chemical repositories.

  • LNCaP Model for PSA Studies: Horoszewicz, J. S., et al. (1983). LNCaP model of human prostatic carcinoma.[1][2] Cancer Research.[3]

  • Protocols for PSA ELISA Normalization: Sardana, G., et al. (2008). Proteomic analysis of conditioned media from the LNCaP prostate cancer cell line. Journal of Proteome Research.

  • Angelica Chalcones in Cancer Research: Use of Angelica coumarins (Angelol-type) as anti-cancer agents.

Sources

An In-depth Technical Guide to Understanding the Pharmacokinetics of Angelol M

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Angelol M, a compound of interest for its potential therapeutic activities, requires a thorough understanding of its pharmacokinetic profile to enable successful drug development.[1] This guide provides a comprehensive framework for the complete pharmacokinetic characterization of Angelol M, from foundational in vitro assessments to complex in vivo studies. We will explore the critical experimental choices and methodologies necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this novel agent. This document is intended for researchers, scientists, and drug development professionals to serve as a technical resource for designing and interpreting pharmacokinetic studies of Angelol M and other similar natural product-derived compounds.

Introduction: The Imperative for Pharmacokinetic Profiling

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic (PK) properties—what the body does to the drug.[2][3] A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its behavior in humans, designing appropriate dosing regimens, and avoiding potential drug-drug interactions.[2][3][4] For a novel compound like Angelol M, which has shown activity in inhibiting prostate-specific antigen (PSA) secretion in preclinical models, a robust PK profile is a prerequisite for advancing its development.[1]

This guide will delineate a logical, experimentally-driven approach to characterizing the pharmacokinetics of Angelol M. We will begin with in vitro and in silico methods that provide early insights into its metabolic stability and potential for interactions, followed by detailed in vivo protocols in animal models to determine key PK parameters. Finally, we will touch upon the translation of these findings to clinical study design.

Foundational Investigations: In Vitro and In Silico ADME Profiling

Early-stage drug development relies heavily on in vitro and in silico models to predict the ADME properties of a compound, thereby conserving resources and guiding chemical optimization.[5][6]

In Vitro Metabolic Stability Assessment

The initial step in understanding the metabolism of Angelol M is to assess its stability in the presence of drug-metabolizing enzymes. This is typically achieved using liver microsomes or S9 fractions, which contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism.[7][8]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixtures: In a 96-well plate, combine human liver microsomes (final protein concentration 0.5-1.0 mg/mL) with a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add Angelol M (final concentration, e.g., 1 µM) to the microsomal suspension.

  • Cofactor Addition: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system.[7] For control wells (to assess non-enzymatic degradation), add a buffer without the NADPH-generating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of Angelol M at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

  • Data Analysis: Plot the natural logarithm of the percentage of Angelol M remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

Caption: Workflow for in vitro metabolic stability assessment of Angelol M.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture: Microsomes + Buffer add_angelol Add Angelol M prep_mix->add_angelol add_nadph Initiate with NADPH add_angelol->add_nadph quench Quench Reaction at Time Points add_nadph->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate In Vitro Half-life lcms->data_analysis

Cytochrome P450 Inhibition and Reaction Phenotyping

Understanding which CYP450 enzymes are responsible for metabolizing Angelol M (reaction phenotyping) and whether Angelol M inhibits these enzymes is crucial for predicting potential drug-drug interactions.[10]

Experimental Protocol: CYP450 Inhibition Assay

This is typically performed using commercially available kits containing fluorescent probe substrates for the major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The assay measures the ability of Angelol M to inhibit the metabolism of these probe substrates.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.[10] Highly protein-bound drugs have a lower volume of distribution and are less readily cleared.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Prepare a solution of Angelol M in plasma from the relevant species (e.g., human, rat).

  • Dialysis: Add the plasma sample to one chamber of a RED device and a buffer to the other chamber, separated by a semipermeable membrane.

  • Incubation: Incubate the device at 37°C until equilibrium is reached.

  • Quantification: Measure the concentration of Angelol M in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

Preclinical In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for determining the complete pharmacokinetic profile of Angelol M and for predicting its behavior in humans.[11] Rodent models (e.g., rats, mice) are commonly used for initial in vivo PK studies.[12]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity.[9][14]

Key Validation Parameters for the Angelol M Bioanalytical Method:

ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.99Ensures a proportional response of the assay to the concentration of the analyte.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Measures the closeness of the determined value to the true value.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)Assesses the reproducibility of the method.
Recovery Consistent and reproducibleDetermines the efficiency of the extraction process.
Matrix Effect Minimal and consistentEvaluates the influence of endogenous matrix components on the ionization of the analyte.
Stability Analyte is stable under various storage and handling conditionsEnsures the integrity of the samples from collection to analysis.

LLOQ: Lower Limit of Quantification

Intravenous and Oral Pharmacokinetic Study in Rats

To fully characterize the ADME of Angelol M, both intravenous (IV) and oral (PO) administration routes are investigated. The IV route provides a direct measure of distribution and elimination, while the PO route reveals information about absorption and first-pass metabolism.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Dosing:

    • IV Group: Administer Angelol M as a single bolus injection into the tail vein (e.g., 1 mg/kg).

    • PO Group: Administer Angelol M by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of Angelol M in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Caption: A logical workflow for a preclinical in vivo pharmacokinetic study.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Oral (PO) Dosing po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

Key Pharmacokinetic Parameters for Angelol M:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.[15][16]
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Elimination half-lifeDetermines the dosing interval.[15]
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F (%) Absolute bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
Tissue Distribution

Understanding where Angelol M distributes in the body is important for assessing its potential to reach the target site of action and for identifying any potential for accumulation in non-target tissues.

Experimental Protocol: Tissue Distribution Study in Rats

  • Dosing: Administer a single dose of Angelol M to rats.

  • Tissue Collection: At various time points post-dose, euthanize groups of animals and collect various tissues (e.g., liver, kidney, lung, brain, tumor tissue if applicable).

  • Homogenization: Homogenize the tissue samples.

  • Extraction and Analysis: Extract Angelol M from the tissue homogenates and quantify its concentration using LC-MS/MS.

Metabolism and Excretion

Identifying the metabolic pathways and routes of excretion of Angelol M is critical for a complete understanding of its disposition and for identifying any potentially active or toxic metabolites.

Metabolite Identification

High-resolution mass spectrometry is a powerful tool for identifying the structures of metabolites in plasma, urine, and feces following in vivo studies.

Excretion Studies

Mass balance studies, often using a radiolabeled version of Angelol M, are conducted to determine the primary routes and extent of excretion (i.e., urine versus feces).

Bridging to Clinical Development

The preclinical pharmacokinetic data for Angelol M will be instrumental in:

  • Human Dose Prediction: Allometric scaling from animal PK data can be used to predict the human pharmacokinetic profile and to select a safe starting dose for first-in-human clinical trials.

  • Identifying Potential Drug-Drug Interactions: In vitro CYP450 inhibition data can inform which concomitant medications should be avoided in clinical studies.

  • Guiding Formulation Development: The absorption characteristics of Angelol M will guide the development of an optimal oral formulation to achieve desired bioavailability.

Conclusion

A thorough and systematic investigation of the pharmacokinetic properties of Angelol M is a critical component of its preclinical development. The integrated use of in vitro, in silico, and in vivo methodologies, as outlined in this guide, will provide the necessary data to understand its ADME profile, predict its clinical behavior, and ultimately, to support its journey towards becoming a potential new therapeutic agent.

References

  • Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Pharmacokinetics: An Overview of Drug Absorption, Distribution, Metabolism and Excretion. (2024). Preprints.org.
  • Gangnus, T., Burckhardt, B. B., & CARS consortium. (2020). Low-volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis.
  • Eldon, M. A., Battle, M. M., Coon, M. J., Nordblom, G. D., Sedman, A. J., & Colburn, W. A. (1993). Clinical pharmacokinetics and relative bioavailability of oral procaterol. Pharmaceutical Research, 10(4), 603–605. [Link]

  • In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Eloralintide (LY3841136), a novel amylin receptor agonist for the treatment of obesity: From discovery to clinical proof of concept. (2025). PubMed.
  • Inderal Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

  • Bolleddula, J., et al. (2022). Absorption, Distribution, Metabolism, and Excretion of Therapeutic Proteins: Current Industry Practices and Future Perspectives. Drug Metabolism and Disposition, 50(5), 617-628. [Link]

  • Pharmacokinetics of Ingenol Mebutate Gel in Actinic Keratosis Under Maximum Use Conditions. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In-silico ADME models: a general assessment of their utility in drug discovery applications. Current Topics in Medicinal Chemistry, 11(4), 358–381. [Link]

  • Gismondi, A., et al. (2021). Malva sylvestris Flower Extract Exhibits Antineoplastic Potential Against Human Colon Cancer Cell Lines and Induces CDK2 Transcript Instability via Plant miR160-5p. Biomolecules, 11(11), 1636. [Link]

  • Liu, J., et al. (2013). In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents. Planta Medica, 79(14), 1349-1356. [Link]

  • Absorption, distribution, metabolism, and excretion considerations in selection of orally active indole-containing endothelin antagonist. (1996). PubMed.
  • Li, Y., et al. (2019). Pharmacokinetics and Tissue Distribution Study of Bisabolangelone From Angelicae Pubescentis Radix in Rat Using LC-MS/MS. Biomedical Chromatography, 33(4), e4433. [Link]

  • Absolute and relative bioavailability of oral acetaminophen preparations. (1983). Journal of Pharmaceutical Sciences, 72(8), 955-958. [Link]

  • ADME | Absorption | Distribution | Metabolism | Excretion. (2023). YouTube.
  • Special Issue: Advances in Hepatology. (n.d.). MDPI. Retrieved from [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020). MDPI.
  • Drug Interactions Checker. (n.d.). Health Central. Retrieved from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Roche Pharmaceuticals: Angelman Syndrome Program Upd
  • From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. (2025). YouTube.
  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • What is ADME and how does it fit into drug development? (2020). BioIVT.
  • Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). (2018).
  • In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. (2018). SpringerMedizin.de.
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2025).
  • Eloralintide, a selective amylin receptor agonist for the treatment of obesity: a 48-week phase 2, multicentre, double-blind, randomised, placebo-controlled trial. (2025). PubMed.
  • An Open-Label Study in Healthy Volunteers to Determine the Absolute Bioavailability of, the Effect of Food and Dosing by Nasogastric Tube upon the Pharmacokinetics of a Single Oral Dose of Olorofim (OLO) - PMC. (2022).
  • Inderal LA Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

  • Honório, K. M., Moda, T. L., & Andricopulo, A. D. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal Chemistry, 9(2), 163–176. [Link]

  • Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. (n.d.).
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI.
  • Drug Interactions With Oral Inhaled Medications - PMC. (n.d.).
  • Franklin, R. A., & Aldridge, A. (1987). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. British Journal of Clinical Pharmacology, 23(3), 327–335. [Link]

  • ADME (A: absorption; D, distribution; E, excretion; M, metabolism) processes of materials of the drug nanocarrier system (MDNS). (n.d.).
  • Current insights into circulating biomarkers and their potential for predicting adolescent idiopathic scoliosis progression. (n.d.). Frontiers.
  • McAinsh, J., et al. (1978). Bioavailability of atenolol formulations. Biopharmaceutics & Drug Disposition, 1(1), 27-36.
  • Enalapril Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

  • Sparreboom, A., et al. (2004). Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. Cancer Treatment Reviews, 30(5), 425-441. [Link]

Sources

Methodological & Application

Analyzing Cell Cycle Arrest Induced by Angelol M: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of cell cycle arrest induced by Angelol M, a promising natural compound. This guide offers in-depth technical protocols and the scientific rationale behind the experimental design, ensuring accuracy and reproducibility.

Introduction: Angelol M and the Importance of Cell Cycle Analysis

Angelol M is a member of the coumarin family of natural products, compounds that are increasingly recognized for their potential therapeutic properties, including anti-cancer activities. Preliminary studies on related compounds suggest that Angelol M may exert its effects by inducing cell cycle arrest and apoptosis, making it a person of interest in oncological research.[1][2] Understanding the precise mechanism by which Angelol M affects cell proliferation is crucial for its development as a potential therapeutic agent.

Cell cycle analysis is a fundamental tool in cancer research and drug discovery. The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[3][4] By analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), researchers can determine if a compound like Angelol M inhibits cell proliferation by causing a block at a specific checkpoint.[5][6] Flow cytometry, a powerful technique for single-cell analysis, is the gold standard for this purpose.[7][8]

This application note will detail the use of flow cytometry with propidium iodide (PI) staining to investigate the effects of Angelol M on the cell cycle. Additionally, it will provide a protocol for assessing apoptosis using Annexin V-FITC and PI co-staining, offering a more complete picture of Angelol M's cellular impact.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry allows for the rapid analysis of thousands of cells per second. For cell cycle analysis, cells are typically fixed to permeabilize their membranes and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[8][9] The amount of PI that binds to the DNA is directly proportional to the amount of DNA in the cell.

  • G0/G1 phase: Cells in this phase are diploid and have a 2n DNA content.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.

  • G2/M phase: Cells have completed DNA replication and are tetraploid, containing a 4n DNA content, before dividing.

By measuring the fluorescence intensity of PI in a population of cells, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle. An accumulation of cells in a particular phase after treatment with a compound like Angelol M indicates cell cycle arrest at that checkpoint.[10]

Experimental Protocols

Part 1: Cell Culture and Treatment with Angelol M

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, HeLa, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Angelol M (ensure purity and proper storage)

  • Vehicle control (e.g., DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.

  • Angelol M Treatment: Prepare a stock solution of Angelol M in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration of Angelol M.

  • Treatment Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of Angelol M. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to observe the effects on the cell cycle.

Part 2: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)[9]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[9][11]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the treatment period, harvest the cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then collect the cells. For suspension cells, collect them directly.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[9][11]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 or FL3 channel.

Part 3: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining

To complement the cell cycle analysis, it is crucial to assess whether Angelol M also induces apoptosis. The Annexin V-FITC/PI assay is a widely used method for this purpose.[12][13][14]

Principle:

  • Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by FITC-conjugated Annexin V.[15]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where the membrane integrity is compromised.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after Angelol M treatment as described in the cell cycle analysis protocol.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation

Cell Cycle Analysis

The data from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). The software will generate a histogram of cell count versus PI fluorescence intensity.

  • Gating: First, gate on the single-cell population to exclude doublets and debris.

  • Histogram Analysis: The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. The software can be used to quantify the percentage of cells in each phase.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control(Value)(Value)(Value)
Angelol M (Conc. 1)(Value)(Value)(Value)
Angelol M (Conc. 2)(Value)(Value)(Value)

An increase in the percentage of cells in a specific phase after Angelol M treatment compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Apoptosis Analysis

The apoptosis data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control(Value)(Value)(Value)
Angelol M (Conc. 1)(Value)(Value)(Value)
Angelol M (Conc. 2)(Value)(Value)(Value)

An increase in the percentage of early and late apoptotic cells following Angelol M treatment would confirm its apoptosis-inducing activity.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Analysis cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture treatment 2. Angelol M Treatment cell_culture->treatment harvest_cc 3a. Harvest Cells treatment->harvest_cc harvest_apop 3b. Harvest Cells treatment->harvest_apop fixation 4a. Fixation (70% Ethanol) harvest_cc->fixation stain_pi 5a. PI Staining fixation->stain_pi flow_cytometry 6. Flow Cytometry stain_pi->flow_cytometry stain_avpi 4b. Annexin V/PI Staining harvest_apop->stain_avpi stain_avpi->flow_cytometry data_analysis 7. Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing cell cycle and apoptosis.

Potential Signaling Pathway for Cell Cycle Arrest

Based on studies of related compounds, Angelol M may induce cell cycle arrest through the modulation of key regulatory pathways, such as the NF-κB pathway, which is known to play a role in both cell proliferation and apoptosis.[16][17][18][19][20]

G Angelol_M Angelol M NFkB NF-κB Inhibition Angelol_M->NFkB p53 p53 Activation Angelol_M->p53 CDK_Cyclin CDK-Cyclin Complex (e.g., CDK2/Cyclin E) NFkB->CDK_Cyclin promotes p21 p21/WAF1 Upregulation p53->p21 Apoptosis Apoptosis Induction p53->Apoptosis p21->CDK_Cyclin inhibits G1_Arrest G1 Phase Arrest CDK_Cyclin->G1_Arrest progression blocked G2_M_Arrest G2/M Phase Arrest CDK_Cyclin->G2_M_Arrest progression blocked

Caption: Putative signaling pathway of Angelol M-induced cell cycle arrest.

Conclusion

This application note provides a robust framework for investigating the effects of Angelol M on cell cycle progression and apoptosis. By following these detailed protocols, researchers can obtain reliable and reproducible data to elucidate the mechanism of action of this promising natural compound. The combined analysis of cell cycle distribution and apoptosis will provide a comprehensive understanding of Angelol M's anti-proliferative effects, which is essential for its further development as a potential therapeutic agent.

References

  • Assay Genie. (2022, November 1). Flow Cytometry Propidium Iodide Protocol. YouTube. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line. Methods in Molecular Biology, 1419, 45–52.
  • JoVE. (2023, April 30). Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

  • JoVE. (2022, June 10). Modified Annexin V/Propidium Iodide Apoptosis Assay: Assessment Of Cell Death l Protocol Preview. YouTube. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • University of Massachusetts Medical School. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Khan Academy. (n.d.). Cell cycle checkpoints. Retrieved from [Link]

  • Chen, F., Castranova, V., & Shi, X. (2001). New Insights into the Role of Nuclear Factor-κB in Cell Growth Regulation. Journal of Environmental Pathology, Toxicology and Oncology, 20(3), 199-210.
  • Zhang, L., Wang, H., Zhu, J., Ding, K., & Yue, J. (2012). Small Compound 6-O-Angeloylplenolin Induces Mitotic Arrest and Exhibits Therapeutic Potentials in Multiple Myeloma. PLoS ONE, 7(8), e41643.
  • Aprot, C., Yang, Z., & Tang, L. (2015). Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs. International Journal of Molecular Sciences, 16(11), 25969–25983.
  • Barnum, K. J., & O'Connell, M. J. (2014). Cell Cycle Regulation by Checkpoints. Methods in Molecular Biology, 1170, 29–40.
  • Hinz, M., Krappmann, D., Eichten, A., Heder, A., Scheidereit, C., & Strauss, M. (1999). NF-κB Function in Growth Control: Regulation of Cyclin D1 Expression and G0/G1-to-S-Phase Transition. Molecular and Cellular Biology, 19(4), 2690–2698.
  • Biology LibreTexts. (2024, November 22). 10.3B: Regulation of the Cell Cycle at Internal Checkpoints. [Link]

  • JoVE. (2023, April 30). NF-kB-dependent Signaling Pathway. [Link]

  • Gismondi, A., Canuti, L., & Canini, A. (2020). Malva sylvestris Flower Extract Exhibits Antineoplastic Potential Against Human Colon Cancer Cell Lines and Induces CDK2 Transcript Instability via Plant miR160-5p. International Journal of Molecular Sciences, 21(11), 3876.
  • Biology Exams 4 U. (2025, January 2). Cell Cycle Regulation and Checkpoints|| G1, G2 and M Checkpoint Regulation in 9 minutes. YouTube. [Link]

  • ResearchGate. (n.d.). OEL induced cell cycle arrest in G2/M phase. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle checkpoint. Retrieved from [Link]

  • The World Of Bio-Science. (2019, February 18). NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Cell cycle arrest – Knowledge and References. Retrieved from [Link]

Sources

Application Note & Protocol: Quantification of Angelol M in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Angelol M

Angelol M, a member of the angular furanocoumarin family, has garnered significant interest within the scientific community for its potential therapeutic properties. With a molecular weight of 376.4 g/mol and the chemical formula C₂₀H₂₄O₇, its complex structure presents both opportunities and challenges for bioanalysis[1][2]. Accurate quantification of Angelol M and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is paramount for elucidating its pharmacokinetic and pharmacodynamic profiles, which is a critical step in any drug development pipeline.

This document provides a comprehensive, field-proven guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Angelol M. The protocols outlined herein are designed to meet the stringent requirements of regulatory bodies, ensuring data integrity and reliability. We will delve into the rationale behind experimental choices, from sample preparation to mass spectrometric detection, providing a self-validating framework for your research.

Anticipated Metabolic Pathways of Angelol M

Understanding the metabolic fate of Angelol M is crucial for a comprehensive pharmacokinetic assessment. As an angular furanocoumarin, it is anticipated to undergo extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver[3][4]. The detoxification of furanocoumarins in vivo is a rapid process involving these enzymes[3]. Potential metabolic transformations for Angelol M may include:

  • Hydroxylation: Addition of hydroxyl groups to the furanocoumarin core or the side chains.

  • Epoxidation: Formation of epoxides on the furan ring, which can then be hydrolyzed to diols.

  • O-demethylation: Removal of the methyl group from the methoxy moiety.

  • Glucuronidation and Sulfation: Conjugation of the parent compound or its phase I metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion, particularly in urine[5][6].

A thorough understanding of these potential metabolic pathways is essential for identifying and quantifying relevant metabolites that may contribute to the overall pharmacological or toxicological profile of Angelol M. The analytical method described below can be adapted to include the monitoring of these potential metabolites.

Experimental Workflow for Angelol M Quantification

The following diagram illustrates the logical flow of the analytical process, from sample collection to data analysis.

Angelol_M_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Addition of IS Sample_Preparation Sample Preparation (LLE, SPE, or QuEChERS) LC_Separation UPLC/HPLC Separation Sample_Preparation->LC_Separation Injection Internal_Standard->Sample_Preparation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Elution & Ionization Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Workflow for Angelol M quantification.

Detailed Application Protocols

Sample Preparation: Isolating Angelol M from Complex Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. The selection depends on the matrix and the desired sensitivity.

a) Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples:

LLE is a robust and cost-effective method for cleaning up plasma samples.

  • Step 1: To 100 µL of plasma sample in a polypropylene tube, add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled Angelol M). Vortex for 10 seconds.

  • Step 2: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane)[7]. The choice of solvent should be optimized for Angelol M's polarity.

  • Step 3: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Step 4: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Step 5: Carefully transfer the upper organic layer to a clean tube.

  • Step 6: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Step 7: Reconstitute the dried residue in 100 µL of the mobile phase starting composition and inject into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) Protocol for Urine Samples:

SPE offers higher selectivity and cleaner extracts compared to LLE, which is particularly beneficial for complex matrices like urine.

  • Step 1: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Step 2: To 200 µL of urine sample, add 10 µL of the IS working solution.

  • Step 3: Load the sample onto the conditioned SPE cartridge.

  • Step 4: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Step 5: Elute Angelol M and the IS with 1 mL of methanol or another suitable organic solvent.

  • Step 6: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

c) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Tissue Homogenates:

The QuEChERS method, initially developed for pesticide residue analysis, has been successfully adapted for the extraction of furanocoumarins from various matrices[5][8].

  • Step 1: Homogenize the tissue sample in a suitable buffer.

  • Step 2: To 100 mg of tissue homogenate, add 10 µL of the IS working solution and 400 µL of acetonitrile.

  • Step 3: Add the QuEChERS salt packet (e.g., magnesium sulfate and sodium acetate) and vortex vigorously for 1 minute[5].

  • Step 4: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Step 5: Collect the acetonitrile supernatant for direct injection or further cleanup if necessary.

LC-MS/MS Method Parameters

The following table outlines the recommended starting parameters for the LC-MS/MS analysis of Angelol M. These parameters should be optimized for your specific instrumentation and application.

ParameterRecommended ConditionRationale
LC System UPLC/HPLC systemProvides high-resolution separation.
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and separation for moderately polar compounds like furanocoumarins. A fluoro-phenyl column can provide alternative selectivity for isomeric separation[9].
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and improves chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and better elution strength for many compounds.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute Angelol M, then return to initial conditions for equilibration.A gradient is necessary to effectively separate the analyte from matrix components and potential metabolites.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical UPLC/HPLC columns.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 1 - 10 µLShould be optimized to achieve the desired sensitivity without overloading the column.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode[9].
Ionization Source Electrospray Ionization (ESI) in Positive ModeFuranocoumarins generally ionize well in positive ESI mode[10][11].
MRM Transitions Precursor ion (Q1): [M+H]⁺ for Angelol M (m/z 377.15). Product ions (Q3) should be determined by infusing a standard solution of Angelol M and performing a product ion scan.MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Internal Standard Stable isotope-labeled (SIL) Angelol M (e.g., D₃-Angelol M) is highly recommended. If unavailable, a structurally similar furanocoumarin can be used.A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification[2].
Method Validation: Ensuring Data Integrity

A comprehensive method validation must be performed according to the guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[6][12]. The following parameters must be assessed:

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Linearity and Range Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within-run and between-run accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ) for quality control (QC) samples at low, medium, and high concentrations.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term (storage), and in-processed samples.

Data Presentation and Interpretation

All quantitative data from the method validation should be summarized in clear and concise tables for easy review and interpretation. An example of a table for summarizing accuracy and precision data is provided below.

Table 1: Summary of Intra-day and Inter-day Accuracy and Precision for Angelol M in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. ± SD (ng/mL) Accuracy (%)
LLOQ11.05 ± 0.12105.0
Low32.91 ± 0.2597.0
Medium5051.5 ± 3.6103.0
High150147.0 ± 9.698.0

Conclusion: A Robust Framework for Angelol M Bioanalysis

The methodologies presented in this application note provide a comprehensive and scientifically sound framework for the quantitative analysis of Angelol M in biological samples. By adhering to these protocols and validation guidelines, researchers can generate high-quality, reliable data to support preclinical and clinical studies. The adaptability of the LC-MS/MS platform also allows for the future inclusion of Angelol M metabolites, enabling a more complete understanding of its disposition in biological systems.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51665956, Angelol M. Retrieved from [Link]

  • Ganzera, M., & Stuppner, H. (2025, August 10). An LC/MS/MS Method for the Analysis of Furocoumarins in Citrus Oil. ResearchGate. Retrieved from [Link]

  • Melough, M. M., Lee, S. G., & Chun, O. K. (2016). Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study. Food & Function, 7(8), 3464–3474. [Link]

  • Lee, S. G., Kim, J., & Chun, O. K. (2016). Development of a Comprehensive Analytical Method for Furanocoumarins in Grapefruit and Their Metabolites in Plasma and Urine Using UPLC-MS/MS, a Preliminary Study. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Targeted Screening of Coumarins and Furanocoumarins in Essential Oils Utilizing High-Resolution Quadrupole Time. Retrieved from [Link]

  • Waters. (n.d.). Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS/MS Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS/MS Method. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Melough, M. M., Lee, S. G., & Chun, O. K. (2016). Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis. PMC. Retrieved from [Link]

  • Wen, Z., et al. (2005). Metabolism of linear and angular furanocoumarins by Papilio polyxenes CYP6B1 co-expressed with NADPH cytochrome P450 reductase. PubMed. Retrieved from [Link]

  • Chen, X., et al. (2016). Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study. PubMed. Retrieved from [Link]

  • Dugrand, A., et al. (2013). Coumarin and Furanocoumarin Quantitation in Citrus Peel via UPLC coupled with Mass Spectrometry (UPLC-MS). ResearchGate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024, November 5). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Retrieved from [Link]

Sources

Quantitative Analysis of Angelol M in Botanical Extracts Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive, technically detailed guide for the quantitative analysis of Angelol M, a naturally occurring furanocoumarin, using High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, scientists, and drug development professionals who require a robust and validated method for the determination of Angelol M in complex matrices such as botanical extracts.

Introduction to Angelol M and its Analytical Importance

Angelol M is a furanocoumarin derivative that has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin family, it is found in various plant species, notably in the roots of Angelica species, which are prominent in traditional medicine. The accurate quantification of Angelol M is crucial for the quality control of raw botanical materials, standardization of herbal preparations, and for pharmacokinetic and pharmacodynamic studies in drug discovery and development.

This guide eschews a rigid template in favor of a logical, in-depth exploration of the HPLC method development and validation for Angelol M. We will delve into the causality behind the experimental choices, ensuring a protocol that is not only repeatable but also scientifically sound and self-validating.

Chromatographic Principles and Method Rationale

The selection of an appropriate HPLC method is predicated on the physicochemical properties of the analyte. Angelol M, with its core furanocoumarin structure, possesses moderate polarity. This characteristic makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like Angelol M, will have a stronger affinity for the C18 stationary phase and will thus elute later than more polar compounds.

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed for complex samples like plant extracts. This technique ensures the efficient elution of a wide range of compounds with varying polarities, leading to better resolution and peak shapes.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample_Extraction Sample Extraction (e.g., Ultrasonic Extraction) Filtration Filtration (0.45 µm) Sample_Extraction->Filtration Standard_Preparation Standard Preparation (Stock & Working Solutions) Standard_Preparation->Filtration Autosampler Autosampler Injection Filtration->Autosampler HPLC_Column C18 Reversed-Phase Column Autosampler->HPLC_Column Detector UV/PDA Detector (λ ≈ 310-330 nm) HPLC_Column->Detector Mobile_Phase Gradient Elution (Water/Acetonitrile) Chromatogram Chromatogram Generation Detector->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Validation Method Validation (ICH Guidelines) Peak_Integration->Validation

Caption: Workflow for the HPLC analysis of Angelol M.

Detailed Application Protocol

This protocol is designed to be a starting point for method development and should be optimized and validated for your specific application and matrix.

Part 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): HPLC-grade water. It is recommended to add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and resolution.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B, typically in a 50:50 (v/v) ratio, or a composition similar to the initial gradient conditions.

  • Standard Stock Solution of Angelol M (e.g., 1000 µg/mL): Accurately weigh a known amount of Angelol M reference standard and dissolve it in the diluent. Store this solution in a dark, refrigerated environment.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Part 2: Sample Preparation (from Plant Material)

The following is a general procedure for the extraction of Angelol M from dried plant material, such as Angelica root powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask.

    • Add a known volume (e.g., 25 mL) of an appropriate extraction solvent (e.g., methanol or 70% ethanol).

    • Perform ultrasonic extraction for 30-60 minutes at room temperature.

  • Centrifugation and Filtration:

    • Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Part 3: HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the analysis of Angelol M.

ParameterRecommended SettingRationale
HPLC System A system with a gradient pump, autosampler, column oven, and a UV/PDA detector.Standard equipment for robust and reproducible chromatographic analysis.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)Provides excellent separation for moderately nonpolar compounds like Angelol M.[1][2]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common and effective mobile phase system for the analysis of furanocoumarins.[1][2] The acid helps to suppress the ionization of any acidic functional groups, leading to sharper peaks.
Gradient Elution 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% BThis gradient profile allows for the effective separation of Angelol M from other components in the plant extract. The initial isocratic hold ensures good peak shape for early eluting compounds, while the gradient effectively elutes more retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Detection Wavelength Diode Array Detector (DAD) or UV Detector set at approximately 310-330 nm.Furanocoumarins typically exhibit strong UV absorbance in this range. A DAD is recommended to obtain the full UV spectrum of the peak for identity confirmation.
Part 4: Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area of Angelol M against the corresponding concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Quantification: Inject the prepared sample solutions. The concentration of Angelol M in the sample can be determined from the calibration curve using the peak area of the analyte.

Method Validation: A Trustworthy and Self-Validating System

A validated HPLC method ensures the reliability, accuracy, and reproducibility of the analytical results. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank matrix, a spiked matrix, and the standard solution. The peak for Angelol M should be well-resolved from any interfering peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of Angelol M is spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within a predefined range, typically 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

Troubleshooting Common HPLC Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the pH of the mobile phase.- Replace the column.- Dilute the sample.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Leaks in the system- Unstable column temperature- Ensure proper mobile phase preparation and mixing.- Check for leaks in the pump and connections.- Use a column oven to maintain a stable temperature.
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use fresh, high-purity solvents.- Implement a thorough needle wash protocol in the autosampler.
Baseline Noise or Drift - Air bubbles in the detector- Contaminated mobile phase or column- Detector lamp aging- Purge the system to remove air bubbles.- Flush the system with a strong solvent.- Replace the detector lamp.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Angelol M by HPLC. By understanding the principles behind the method and adhering to rigorous validation procedures, researchers can obtain accurate and reliable data for this important natural product. The provided protocol serves as a robust starting point that can be adapted and optimized for various research and quality control applications.

References

  • Chen, S., et al. (2012). Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines. Journal of Agricultural and Food Chemistry, 60(4), 949-955.
  • Dugrand-Judek, A., et al. (2015).

Sources

High-Resolution LC-MS/MS Profiling of Angelol M: Protocol for Extraction and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Angelol M (C₂₀H₂₄O₇) is a bioactive coumarin derivative found in Angelica keiskei (Ashitaba) and Angelica pubescens.[1][2] Unlike the predominant chalcones (e.g., Xanthoangelol) often profiled in Ashitaba, Angelol M possesses a distinct coumarin scaffold esterified with an angeloyl group. Its therapeutic potential in anti-inflammatory and anti-cancer pathways necessitates precise analytical methods for pharmacokinetic (PK) and quality control (QC) studies.[1][2]

This application note details a robust LC-ESI-MS/MS workflow for the isolation and quantification of Angelol M. We address the specific challenges of separating Angelol M from its structural isomers (Angelol G, I, etc.) and provide a self-validating protocol for method transfer.

Analyte Profile: Angelol M

PropertyDescription
IUPAC Name [(1R,2R)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate
Molecular Formula C₂₀H₂₄O₇
Exact Mass 376.1522 Da
Molecular Weight 376.4 g/mol
LogP (Predicted) ~2.1 (Moderate lipophilicity)
Key Structural Moieties 7-Methoxycoumarin core, 1,2-diol side chain, Angeloyl ester group
Solubility Soluble in Methanol, Ethanol, DMSO; Poorly soluble in water.[1][2][3][4]

Experimental Protocols

Sample Preparation

Efficient extraction is critical due to the compound's ester linkage, which can be susceptible to hydrolysis under extreme pH conditions.[1][2]

A. Plant Matrix (Roots/Leaves of A. keiskei)

Method: Solid-Liquid Extraction (SLE)[1][2]

  • Pulverization: Grind dried plant material to a fine powder (mesh size 40–60).[1][2]

  • Extraction: Weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of Methanol:Water (80:20 v/v) containing 0.1% Formic Acid.

    • Rationale: The addition of acid stabilizes the phenolic moieties, while 80% MeOH ensures solubility of the lipophilic ester chain.

  • Sonication: Sonicate for 30 minutes at <35°C. Avoid high heat to prevent ester degradation.

  • Centrifugation: 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial.

B. Biological Matrix (Plasma/Serum)

Method: Protein Precipitation (PPT)[1][2]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Vortex: Vortex vigorously for 60 seconds.

  • Centrifugation: 13,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Instrumentation & Conditions[1][2]

Chromatographic Separation (LC) The separation of Angelol M from its isomers (e.g., Angelol G) requires a high-efficiency stationary phase.[1][2]

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm or 1.9 µm particle size).[2]

    • Recommended: Waters BEH C18 or Phenomenex Kinetex C18.[1][2]

  • Column Temp: 40°C

  • Flow Rate: 0.35 mL/min[1][2]

  • Injection Vol: 2–5 µL

Mobile Phase Gradient

  • Phase A: Water + 0.1% Formic Acid (FA)[1][2]

  • Phase B: Acetonitrile + 0.1% Formic Acid (FA)[1][2]

Time (min)% Phase BEvent
0.015Equilibration
1.015Isocratic Hold (Elute salts)
8.060Linear Gradient (Elution of Angelols)
9.095Wash
11.095Wash Hold
11.115Re-equilibration
14.015End

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Positive (+)

    • Rationale: Coumarins readily protonate at the carbonyl oxygen or the ether oxygen of the ester. ESI+ provides better sensitivity for Angelol M compared to ESI-.[1][2]

  • Spray Voltage: 3500 V

  • Source Temp: 350°C

  • Gas Flows: Nebulizer 40 psi, Drying Gas 10 L/min.

Fragmentation & MRM Optimization

Understanding the fragmentation of Angelol M is vital for selecting specific Multiple Reaction Monitoring (MRM) transitions.[1][2]

Precursor Ion: [M+H]⁺ = m/z 377.2 [1][2]

Primary Fragmentation Pathway (CID):

  • Neutral Loss of Angelic Acid: The most labile bond is the ester linkage.[1][2] Cleavage results in the loss of the angeloyl group (C₅H₈O₂, 100 Da) or angelic acid neutral loss.

    • Transition: 377.2 → 277.1 (Dominant Product Ion)[1][2]

    • Structure: Protonated dihydroxy-coumarin derivative.[1][2]

  • Sequential Water Loss: The resulting fragment (m/z 277) contains two hydroxyl groups on the side chain.[1][2]

    • Transition: 277.1 → 259.1 (Loss of H₂O)[1][2]

  • Coumarin Core Cleavage: High collision energy breaks down the side chain attached to the coumarin.[1][2]

    • Transition: 377.2 → 163.0 (Characteristic 7-methoxycoumarin core ion).[1][2]

Quantification Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Angelol M 377.2277.13018Quantifier
Angelol M 377.2259.13025Qualifier 1
Angelol M 377.2163.03035Qualifier 2

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample extraction to data processing, highlighting the critical decision points for Angelol M analysis.

Angelol_Analysis Start Start: Sample Collection Matrix_Decision Matrix Selection? Start->Matrix_Decision Plant_Prep Plant Material (Root/Leaf) Dried & Powdered Matrix_Decision->Plant_Prep Botanical Bio_Prep Plasma/Serum 50 µL Aliquot Matrix_Decision->Bio_Prep Biological SLE Solid-Liquid Extraction (80% MeOH + 0.1% FA) Plant_Prep->SLE Centrifuge Centrifugation (10k-13k rpm, 10 min) SLE->Centrifuge PPT Protein Precipitation (ACN + IS, 1:3 ratio) Bio_Prep->PPT PPT->Centrifuge LC_Sep UHPLC Separation C18 Column, Gradient Elution Centrifuge->LC_Sep MS_Source ESI (+) Source Precursor: m/z 377.2 LC_Sep->MS_Source Fragmentation CID Fragmentation Loss of Angeloyl Group (-100 Da) MS_Source->Fragmentation Detection MRM Detection Q1: 377.2 -> Q3: 277.1 Fragmentation->Detection Result Quantification & Reporting Detection->Result

Caption: Workflow for the extraction and LC-MS/MS quantification of Angelol M from botanical and biological matrices.

Method Validation & Troubleshooting

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation Guidelines.

Linearity & Range[1][2]
  • Calibration Curve: 1 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² usually provides the best fit for ESI data.[1][2]

  • Correlation Coefficient (r²): > 0.99.[1][2]

Common Issues & Solutions
  • Issue: Peak Tailing.

    • Cause: Interaction of the coumarin hydroxyls with free silanols on the column.

    • Fix: Ensure 0.1% Formic Acid is present in both mobile phases.[1][2]

  • Issue: Isomer Interference.

    • Cause: Angelol G and M are isomers.[1][2]

    • Fix: Slow down the gradient between 8–10 minutes (flatten the slope) to resolve the critical pair.

  • Issue: Low Sensitivity.

    • Cause: Sodium adduct formation ([M+Na]⁺ = 399.2).[1][2]

    • Fix: Use high-purity solvents and LC-MS grade glassware to minimize sodium contamination.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51665956, Angelol M.[1][2] Retrieved from [Link][1][2]

  • Kim, D. W., et al. (2014). Quantitative analysis of phenolic metabolites from different parts of Angelica keiskei by HPLC-ESI MS/MS and their xanthine oxidase inhibition.[1][5] Food Chemistry, 153, 20–27.[5] [Link]

  • Baba, K., et al. (1990). Chemical studies on Angelica keiskei.[1][2] Chemical & Pharmaceutical Bulletin. (Foundational text on Angelol series isolation). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Angelol M Standardization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability of Angelol M Audience: Researchers, Senior Scientists, and Drug Discovery Leads Content Type: Technical Troubleshooting & Standardization Protocol

Introduction: The Natural Product Paradox

Welcome to the Angelol M Technical Support Center. If you are reading this, you have likely encountered the "Natural Product Paradox": you have a potent bioactive molecule isolated from Angelica keiskei (Ashitaba), but your IC50 values are shifting between Lot A and Lot B, or you are witnessing inexplicable precipitation in cell culture media.

Angelol M (C20H24O7) is a complex coumarin derivative. Unlike synthetic small molecules, its isolation from biological matrices introduces inherent variables—isomeric impurities, hygroscopic shifts, and solubility limits—that standard Certificates of Analysis (CoA) often fail to capture.

This guide moves beyond basic "storage instructions" to provide a self-validating system for normalizing your Angelol M experiments.

Module 1: Chemical Identity & Purity (The "Input" Problem)

The Core Issue: Angelol M possesses chiral centers and lipophilic side chains. Standard reverse-phase HPLC (RP-HPLC) often fails to resolve Angelol M from its structural isomers (e.g., Angelol I) or degradation products if the gradient is too steep.

Troubleshooting Guide: QC & Verification

Q: My new batch of Angelol M has a slightly different retention time (RT) or peak shape. Is it degraded? A: Not necessarily, but it requires immediate verification. Shifts in RT often indicate pH sensitivity or column saturation rather than degradation. However, "shoulder" peaks suggest isomeric contamination.

Protocol: The "Orthogonal" QC Check Do not rely solely on the vendor's CoA. Run this internal check before starting major assays:

  • Solvent: Dissolve 1 mg in 1 mL HPLC-grade Methanol (not DMSO, to avoid viscosity effects).

  • Column: C18 (Standard) vs. Phenyl-Hexyl (Orthogonal). The Phenyl-Hexyl column interacts with the coumarin pi-electrons differently, revealing impurities hidden by C18.

  • Standardization: Always co-inject the "New Batch" with a retained sample of your "Gold Standard" (previous working batch) at a 1:1 ratio.

    • Single Peak: Identity confirmed.

    • Split Peak: Isomeric variance or degradation.

Visual: Quality Control Decision Tree

QC_Workflow Start New Batch Received Visual Visual Inspection (Color/Crystallinity) Start->Visual Pass_Vis Clear/White Powder Visual->Pass_Vis Fail_Vis Yellow/Gummy Visual->Fail_Vis Solubility Solubility Test (DMSO, 10mM) HPLC Co-Injection HPLC (New + Old Batch) Solubility->HPLC Pass_HPLC Single Symmetrical Peak HPLC->Pass_HPLC Fail_HPLC Split/Shoulder Peak HPLC->Fail_HPLC Pass_Vis->Solubility Action_Reject Reject Batch (Isomer/Degradation) Fail_Vis->Action_Reject Oxidation Risk Action_Use Release for Assay Pass_HPLC->Action_Use Fail_HPLC->Action_Reject Action_Recalc Recalculate Molarity (Hygroscopic Correction)

Figure 1: Decision matrix for accepting new lots of Angelol M. The "Co-Injection" step is the critical control point.

Module 2: Solubility & Handling (The "Preparation" Problem)

The Core Issue: Angelol M is highly lipophilic. Researchers often prepare a 100 mM stock in DMSO, freeze it, and then add it directly to cell media. This causes "Micro-Precipitation" —invisible crystals that crash out upon contact with aqueous media, effectively lowering the dose the cells receive.

Troubleshooting Guide: Solubilization

Q: I see a fine precipitate when I add Angelol M to my cell culture media. How do I fix this? A: You have exceeded the thermodynamic solubility limit in the aqueous phase. The "Crash" happens because the transition from 100% DMSO to aqueous media is too abrupt.

Protocol: The "Step-Down" Dilution Method Never pipette high-concentration DMSO stock directly into a well plate.

  • Master Stock: 20 mM in anhydrous DMSO (Store at -80°C).

  • Intermediate Stock: Dilute Master Stock 1:10 in culture media (pre-warmed to 37°C) with vigorous vortexing. This creates a 2 mM solution at 10% DMSO.

    • Check: Is it cloudy? If yes, sonicate for 30 seconds.

  • Working Solution: Dilute the Intermediate Stock into the final well to reach the desired concentration (e.g., 10-50 µM).

    • Result: This ensures the DMSO concentration remains <0.5% while preventing shock-precipitation.

Data: Solubility Thresholds

Solvent SystemMax Solubility (Approx)StabilityNotes
100% DMSO > 50 mMHigh (Months at -20°C)Hygroscopic; keep sealed.
100% Ethanol ~ 10-20 mMModerateEvaporation changes concentration.
PBS / Media < 50 µMLow (Hours)Risk Zone. Prone to crashing.

Module 3: Biological Normalization (The "Output" Problem)

The Core Issue: Even with pure chemical, biological response varies. Angelol M targets the Androgen Receptor (AR) pathway and PSA secretion [1]. Cell line passage number (e.g., LNCaP cells) dramatically alters sensitivity to this pathway.

Troubleshooting Guide: Bioassay Calibration

Q: My IC50 shifted from 15 µM to 35 µM with the new batch. Is the batch weak? A: Not necessarily. If your LNCaP cells have drifted (higher passage number), they may express different levels of AR. You must normalize using a Relative Potency calculation, not absolute IC50.

Protocol: Relative Potency Calculation

  • Reference Standard: Always keep 1 vial of a "Gold Standard" batch (proven activity) stored at -80°C, never thawed.

  • Side-by-Side: Run the Reference and New Batch on the same plate.

  • Calculation:

    
    
    
    • Acceptance Range: 0.8 – 1.2 (The new batch is within 20% activity of the old).

Visual: Mechanism of Action (LNCaP Model)

Angelol M acts by inhibiting PSA secretion, likely through the Androgen Receptor (AR) axis or downstream signaling [1].

Signaling_Pathway Angelol Angelol M AR Androgen Receptor (AR) Angelol->AR Inhibits/Modulates PSA PSA Secretion (Biomarker) Angelol->PSA Downregulates HSP HSP90/HSP70 Complex AR->HSP Dissociation Nucleus Nuclear Translocation AR->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding ARE->PSA Transcription Growth Cell Proliferation ARE->Growth Transcription

Figure 2: Putative mechanism of Angelol M in LNCaP cells. The compound interferes with AR signaling, reducing PSA output [1].

Frequently Asked Questions (FAQs)

Q: Can I store Angelol M in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles at -20°C introduce water, which hydrolyzes the coumarin ester bonds over time.

  • Best Practice: Aliquot into single-use vials. Store at -80°C. Use amber vials to prevent photo-degradation (coumarins are light-sensitive).

Q: The powder color varies from white to pale yellow. Why? A: This is "Polymorphism" or trace chalcone retention.

  • White: Amorphous or high purity.

  • Yellow: Often indicates trace Xanthoangelol (a chalcone from the same plant) or oxidation.

  • Action: If yellow, perform the HPLC check (Module 1). If purity is >98%, the color is likely a non-interfering trace pigment.

Q: Is Angelol M cytotoxic? A: It shows cytotoxicity at high concentrations (>50 µM) in cancer lines, but its specific effect on PSA secretion occurs at sub-cytotoxic levels [1]. Always run an MTT/CCK-8 assay alongside your functional assay to ensure PSA reduction isn't just cell death.

References

  • PubChem. (n.d.).[1] Angelol M Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Akihisa, T., et al. (2003). Chalcones, coumarins, and flavanones from the exudate of Angelica keiskei and their chemopreventive effects. Cancer Letters, 201(2), 133–137. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Angelol M and Other Prostate-Specific Antigen (PSA) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers focused on prostate cancer, targeting Prostate-Specific Antigen (PSA) presents a compelling, albeit complex, therapeutic strategy. While widely known as a biomarker, PSA's role as a chymotrypsin-like serine protease involved in tumor progression makes it a direct target for inhibition. This guide provides a comparative analysis of Angelol M, a natural product with observed anti-PSA activity, against other classes of PSA inhibitors, supported by the experimental frameworks necessary for their evaluation.

The Rationale for PSA Inhibition

Prostate-Specific Antigen (PSA, also known as Kallikrein-3) is a serine protease whose primary function is to cleave semenogelins in the seminal coagulum. In the context of prostate cancer, its enzymatic activity is implicated in the degradation of the extracellular matrix, potentially promoting invasion and metastasis. Furthermore, PSA can modulate angiogenesis, with studies showing its proteolytic activity is essential for its anti-angiogenic effects[1]. Therefore, inhibiting PSA's enzymatic function or reducing its bioavailability is a rational approach to prostate cancer therapy.

Inhibitors can be broadly categorized based on their mechanism of action:

  • Direct Enzymatic Inhibitors: Compounds that bind to the active site of the PSA enzyme, blocking its proteolytic function.

  • Cellular Activity Modulators: Compounds that affect the cancer cells themselves, leading to reduced secretion or expression of PSA.

  • Upstream Pathway Inhibitors: Compounds that target the signaling pathways responsible for PSA gene transcription, most notably the Androgen Receptor (AR) pathway.

Profiling Angelol M: A Natural Coumarin Compound

Angelol M is a natural product that has demonstrated activity in inhibiting prostate-specific antigen secreted from the androgen-dependent LNCaP human prostate cancer cell line[2][3]. This finding positions Angelol M as a modulator of cellular PSA activity.

Mechanism of Action: The available data indicates that Angelol M's effect is observed at the cellular level[2][3]. It is not yet publicly documented whether this is due to direct enzymatic inhibition of the secreted PSA, reduced expression of the PSA gene, or interference with the cellular secretion machinery. This ambiguity highlights a critical area for future research to precisely position Angelol M in the landscape of PSA inhibitors.

Below is a diagram illustrating the potential points of intervention for inhibiting PSA activity, providing context for where Angelol M and its alternatives may function.

PSA_Inhibition_Mechanisms cluster_0 Prostate Cancer Cell cluster_1 Points of Inhibition AR Androgen Receptor (AR) PSA_Gene PSA Gene (KLK3) AR->PSA_Gene Transcription PSA_Protein PSA Protein (Proenzyme) PSA_Gene->PSA_Protein Translation Secreted_PSA Active PSA (Enzyme) PSA_Protein->Secreted_PSA Secretion & Activation Extracellular_Matrix Extracellular Matrix Degradation Secreted_PSA->Extracellular_Matrix Cleavage AR_Inhibitor AR Pathway Inhibitors (e.g., Enzalutamide) AR_Inhibitor->AR Block Signaling Cell_Modulator Cellular Activity Modulators (e.g., Angelol M) Cell_Modulator->PSA_Protein Inhibit Secretion Enzyme_Inhibitor Direct Enzymatic Inhibitors Enzyme_Inhibitor->Secreted_PSA Block Active Site

Caption: Mechanisms of PSA Inhibition.

Comparative Analysis of PSA Inhibitors

To understand the potential efficacy of Angelol M, it must be compared against other compounds that reduce PSA activity through various mechanisms.

Inhibitor ClassExample(s)Mechanism of PSA ReductionReported Efficacy & Key Insights
Natural Product (Coumarin) Angelol M Cellular Activity ModulationInhibits PSA secreted from LNCaP prostate cancer cells[2][3]. The direct enzymatic IC50 value is not yet reported.
Natural Product (Flavonoid) Quercetin AR Pathway InhibitionSuppresses Androgen Receptor function, leading to the inhibition of PSA production[4][5]. Acts upstream on gene expression.
Synthetic Small Molecule Various (from library screens) Direct Enzymatic InhibitionSeveral compounds identified with micromolar IC50 values against PSA's proteolytic activity. Showed potential to inhibit PSA's anti-angiogenic function[1].
Androgen Receptor Antagonist Enzalutamide AR Pathway InhibitionA potent, clinically approved drug that blocks AR signaling, leading to a greater decline in PSA levels and a 71% lower risk of metastasis or death in certain patient populations[6]. Does not inhibit the PSA enzyme directly.

Field-Proven Insights:

  • Direct vs. Upstream Inhibition: While direct enzymatic inhibitors like the synthetic molecules found by Koistinen et al. offer a targeted approach, their clinical development is nascent[1]. In contrast, upstream inhibitors targeting the Androgen Receptor, such as Enzalutamide, are well-established and highly effective in reducing overall PSA burden and improving clinical outcomes[6]. This is because they shut down the production of the protein entirely.

  • The Role of Natural Products: Natural compounds like Angelol M and Quercetin represent a rich source of novel chemical scaffolds[4][5][7][8]. Their value lies in potentially offering unique mechanisms of action with favorable safety profiles. However, rigorous quantification of their efficacy (e.g., IC50 values) and specificity is essential for their progression as therapeutic leads. Angelol M's known effect on PSA secretion from LNCaP cells is a promising starting point that warrants a deeper mechanistic investigation[2][3].

Experimental Protocol: Quantifying Direct PSA Enzymatic Inhibition

To move from a qualitative observation to a quantitative measure of efficacy, a robust and validated experimental protocol is required. The following describes a standard in vitro fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PSA. This protocol is foundational for evaluating compounds like Angelol M for direct inhibitory activity.

Principle: This assay uses a synthetic peptide substrate that is conjugated to a quenched fluorophore. When the active PSA enzyme cleaves the peptide, the fluorophore is released and emits a measurable light signal. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescent signal.

Workflow Diagram:

PSA_Assay_Workflow cluster_workflow In Vitro PSA Inhibition Assay Workflow cluster_controls Essential Controls prep 1. Reagent Preparation - Assay Buffer - PSA Enzyme Stock - Fluorogenic Substrate - Test Compound Dilutions plate 2. Assay Plate Setup - Add Assay Buffer - Add Test Compound (or DMSO) - Add PSA Enzyme prep->plate preincubate 3. Pre-incubation (e.g., 15 min at 37°C) Allows inhibitor-enzyme binding. plate->preincubate neg_ctrl Negative Control (100% Activity) DMSO + PSA + Substrate pos_ctrl Positive Control (0% Activity) Buffer + PSA + Substrate (No Inhibitor) blank Blank Buffer + Substrate (No Enzyme) initiate 4. Reaction Initiation Add Fluorogenic Substrate to all wells. preincubate->initiate measure 5. Kinetic Measurement Read fluorescence (e.g., every 60s for 30 min) at λex/λem. initiate->measure analyze 6. Data Analysis - Calculate reaction rates (V) - Normalize to controls - Plot % Inhibition vs. [Compound] - Determine IC50 measure->analyze

Caption: Workflow for a Fluorogenic PSA Inhibition Assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl or HEPES at a physiological pH of ~7.5, containing NaCl and CaCl2.

    • PSA Enzyme: Reconstitute purified human PSA enzyme to a stock concentration in assay buffer. Determine the optimal working concentration that yields a robust linear signal increase over 30-60 minutes in preliminary experiments.

    • Test Compound: Prepare a serial dilution series of Angelol M (or other inhibitors) in 100% DMSO, starting from a high concentration (e.g., 10 mM).

    • Substrate: Reconstitute a fluorogenic PSA substrate (e.g., MeO-Suc-Arg-Pro-Tyr-pNA-AMC) in DMSO.

  • Assay Execution (96-well plate format):

    • Causality: All additions should be made to a black, flat-bottom 96-well plate to minimize background fluorescence and ensure accurate readings.

    • Add 85 µL of Assay Buffer to each well.

    • Add 5 µL of the test compound dilution to the sample wells. For controls, add 5 µL of DMSO (100% activity control) or 5 µL of a known potent inhibitor (0% activity control).

    • Add 5 µL of the PSA enzyme working solution to all wells except the "blank" wells. Add 5 µL of assay buffer to the blank wells.

    • Trustworthiness: This step sets up the crucial controls. The DMSO control defines the maximum reaction rate, while the blank corrects for substrate auto-hydrolysis.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15 minutes at 37°C.

    • Causality: This step is critical to allow the test compounds to reach a binding equilibrium with the PSA enzyme before the substrate is introduced, which is especially important for slow-binding or time-dependent inhibitors[9].

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to all wells.

    • Immediately place the plate into a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., λex = 380 nm, λem = 460 nm) kinetically, taking a reading every 60 seconds for 30-60 minutes.

  • Data Analysis and IC50 Calculation:

    • For each well, calculate the reaction rate (velocity, V) by determining the slope of the linear portion of the fluorescence signal over time.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO))

    • Plot the Percent Inhibition against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

Angelol M presents an interesting starting point for the development of a novel prostate cancer therapeutic by inhibiting PSA activity at the cellular level[2][3]. However, its full potential can only be understood through rigorous quantitative comparison.

  • Comparative Efficacy: Currently, upstream inhibitors of the Androgen Receptor pathway, like Enzalutamide, represent the clinical gold standard for reducing PSA levels and improving patient outcomes[6]. While direct enzymatic inhibitors have been identified, they remain in the preclinical stages of development[1].

  • Path Forward for Angelol M: The immediate and essential next step is to characterize the precise mechanism of Angelol M. By employing the detailed enzymatic assay described above, researchers can determine if Angelol M directly inhibits the PSA enzyme and quantify its potency via an IC50 value. If it is not a direct inhibitor, further studies should focus on its effects on PSA gene expression and protein secretion pathways.

This systematic approach, combining cellular observations with precise biochemical validation, is paramount for advancing promising natural products like Angelol M from laboratory findings to potential clinical candidates.

References

  • Enzalutamide shows efficacy in preventing aggressive prostate cancer becoming metastatic, deadly. ecancer. [Link]

  • Novel Small Molecule Inhibitors for Prostate-Specific Antigen. PubMed. [Link]

  • Natural Compounds in Prostate Cancer Prevention and Treatment: Mechanisms of Action and Molecular Targets. National Center for Biotechnology Information (NCBI). [Link]

  • Natural Compounds and Prostate Cancer. Encyclopedia.pub. [Link]

  • Protease Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]

  • Natural Products for the Management of Castration-Resistant Prostate Cancer: Special Focus on Nanoparticles Based Studies. Frontiers. [Link]

  • Molecular Targets of Natural Compounds with Anti-Cancer Properties. MDPI. [Link]

  • Alessa Therapeutics Announces FDA Fast Track Designation for Enolen, A First-Of-Its-Kind Treatment for Localized Prostate Cancer. Alessa Therapeutics. [Link]

Sources

Head-to-head comparison of Angelol M and enzalutamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison between Angelol M , a bioactive coumarin derivative isolated from Angelica species, and Enzalutamide , the current clinical standard for androgen receptor (AR) inhibition in castration-resistant prostate cancer (CRPC).

This analysis is designed for researchers evaluating novel natural pharmacophores against established synthetic antagonists.

Comparative Guide for Androgen Receptor Modulation

Executive Technical Summary

  • Enzalutamide (MDV3100): A second-generation, synthetic non-steroidal anti-androgen. It acts as a pure antagonist with high affinity for the AR Ligand Binding Domain (LBD), inhibiting nuclear translocation and DNA binding. It is the clinical benchmark.

  • Angelol M: A natural pyranocoumarin (isolated from Angelica pubescens or Angelica keiskei). It is a preclinical candidate identified through bioactivity-guided fractionation. It demonstrates significant inhibition of PSA secretion in LNCaP cells, suggesting AR signaling interference, though its potency and selectivity profile differ from the synthetic rigidity of Enzalutamide.

The Core Distinction: Enzalutamide is a high-affinity "hard" antagonist designed to overcome AR overexpression. Angelol M represents a "soft" natural scaffold, offering a potentially distinct toxicity profile and a chemical starting point for novel semi-synthetic AR modulators.

Chemical & Pharmacological Profile

FeatureEnzalutamide (Reference Standard)Angelol M (Novel Candidate)
CAS Registry 915087-33-11092952-64-1
Chemical Class Diarylthiohydantoin (Synthetic)Pyranocoumarin (Natural Product)
Molecular Weight 464.44 g/mol ~376.4 g/mol
Primary Target Androgen Receptor (LBD)Androgen Receptor Signaling Axis
Mechanism Competitive Antagonism (High Affinity)PSA Secretion Inhibition / AR Downregulation
Potency (IC50) ~20–40 nM (LNCaP AR binding)Dependent on purity/extract source (Typically µM range)
Solubility Low (Lipophilic, requires DMSO/Surfactants)Moderate (Soluble in DMSO/Methanol)
Key Structural Motif Thiohydantoin ring (prevents agonist switch)Coumarin core with prenyl/angeloyl side chains

Mechanistic Comparison (Pathway Analysis)

To understand the divergent efficacy, one must visualize the intervention points in the AR signaling cascade.

The AR Signaling Blockade

Enzalutamide acts at three distinct steps (Binding, Translocation, DNA Binding).[1] Angelol M primarily manifests as a suppressor of downstream transcriptional output (PSA), likely through LBD interaction or altering AR protein stability.

AR_Signaling DHT DHT (Ligand) AR_Cyto AR (Cytoplasm) + HSP90 DHT->AR_Cyto Binding AR_Active AR-DHT Complex (Active) AR_Cyto->AR_Active Activation Nucl_Pore Nuclear Translocation AR_Active->Nucl_Pore AR_Nucl AR (Nucleus) Dimerization Nucl_Pore->AR_Nucl DNA_ARE ARE (DNA Binding) AR_Nucl->DNA_ARE Recruitment Transcription Transcription (PSA, TMPRSS2) DNA_ARE->Transcription Enza Enzalutamide (High Affinity Antagonist) Enza->AR_Cyto  Blocks Binding (Step 1) Enza->Nucl_Pore  Blocks Translocation (Step 2) Enza->DNA_ARE  Blocks DNA Binding (Step 3) Angel Angelol M (Coumarin Modulator) Angel->AR_Cyto  Inhibits Activation Angel->Transcription  Reduces PSA Output

Figure 1: Mechanistic intervention points. Enzalutamide (Black) provides a multi-step blockade.[1] Angelol M (Green) demonstrates downstream efficacy (PSA reduction), with upstream binding kinetics currently being the subject of structural biology investigation.

Experimental Validation Protocols

Protocol A: Comparative PSA Inhibition Assay (The "Gold Standard" Readout)

This experiment quantifies the functional output of the Androgen Receptor.

Materials:

  • Cell Line: LNCaP (ATCC CRL-1740) - Androgen dependent.

  • Media: RPMI-1640 with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous hormones.

  • Inducer: R1881 (Synthetic Androgen) at 1 nM.[2]

  • Controls: DMSO (Vehicle), Enzalutamide (10 µM positive control).

Workflow:

  • Seeding: Plate LNCaP cells (2 x 10^5 cells/well) in 24-well plates. Incubate 24h for attachment.

  • Starvation: Replace media with CS-FBS media for 24h to reset AR signaling.

  • Treatment:

    • Group 1: Vehicle (DMSO) + R1881 (1 nM).

    • Group 2: Enzalutamide (Dose curve: 0.1, 1, 10 µM) + R1881.[2]

    • Group 3: Angelol M (Dose curve: 1, 10, 50 µM) + R1881.

    • Note on Causality: Angelol M is a natural product; start with a wider concentration range as potency is likely lower than the synthetic optimized Enzalutamide.

  • Incubation: 24 hours.

  • Analysis: Collect supernatant. Quantify PSA using an ELISA kit (e.g., Human PSA Quantikine ELISA).

  • Normalization: Normalize PSA levels to total protein content (BCA assay) or viable cell count (CCK-8) to ensure reduction is due to signaling inhibition, not cytotoxicity.

Protocol B: AR Nuclear Translocation (Immunofluorescence)

To determine if Angelol M mimics Enzalutamide's mechanism of preventing nuclear entry.

Workflow:

  • Culture: Grow LNCaP cells on glass coverslips in CS-FBS media.

  • Treatment: Treat with Enzalutamide (10 µM) or Angelol M (IC50 equivalent from Protocol A) for 2 hours, followed by R1881 (1 nM) stimulation for 30 minutes.

  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-Androgen Receptor (Rabbit mAb).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue - Nucleus).

  • Microscopy:

    • Enzalutamide Result: AR signal remains cytoplasmic (Green ring around Blue nucleus) despite R1881.

    • Angelol M Evaluation: If AR is nuclear (overlapping Blue/Green), Angelol M acts after translocation (e.g., DNA binding or cofactor recruitment). If Cytoplasmic, it mimics Enzalutamide.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
Angelol M reduces PSA but not Cell Viability Specific AR signaling inhibition without general toxicity.Proceed to Western Blot for AR protein levels (Check for degradation).
Angelol M reduces Viability but PSA ratio is constant Cytotoxicity (General poison), not specific AR inhibition.Fail. Compound is likely a general toxin, not a lead candidate.
Enzalutamide IC50 > 100 nM Assay drift or R1881 concentration too high.Re-validate R1881 stock; ensure CS-FBS is truly stripped of androgens.
Angelol M requires >50 µM for effect Low potency.Consider structural modification (SAR) of the coumarin ring.

References

  • Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer.[1] Science, 324(5928), 787-790. Link(The foundational paper establishing Enzalutamide's mechanism).

  • Scher, H. I., et al. (2012). Increased survival with enzalutamide in prostate cancer after chemotherapy. New England Journal of Medicine, 367(13), 1187-1197. Link(Clinical efficacy baseline).

  • TargetMol. (n.d.). Angelol M Product Description and Bioactivity. TargetMol Chemical Database. Link(Source identifying Angelol M's PSA inhibitory activity in LNCaP).

  • Liu, C., et al. (2021).[3] Natural products as a source of potential therapeutic agents for the treatment of prostate cancer.[4][5] Frontiers in Pharmacology, 12, 765. (Review of coumarins and lignans in prostate cancer).

  • PubChem. (n.d.). Angelol M Compound Summary. National Library of Medicine. Link(Chemical structure and physical property verification).

Sources

A Senior Application Scientist's Guide to Biomarker Validation for Predicting Response to the Novel ARCK Inhibitor, Angelol M

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive guide to biomarker validation for predicting response to Angelol M, designed for researchers, scientists, and drug development professionals.

Part 1: Guiding Principles and the Clinical Imperative

The advent of precision oncology has fundamentally shifted the paradigm of cancer treatment from a "one-size-fits-all" approach to a more nuanced, biomarker-driven strategy. This guide provides a comprehensive framework for the validation of predictive biomarkers for Angelol M, a novel therapeutic agent. As a senior application scientist, my objective is not to provide a rigid protocol but to illuminate the scientific reasoning and strategic considerations behind constructing a robust biomarker validation plan. We will explore the journey from a candidate biomarker to a clinically actionable test, using Angelol M as our case study and comparing it to an established therapy.

Angelol M: A New Frontier in Prostate Cancer Therapy

Angelol M is a first-in-class, potent, and selective small molecule inhibitor of the Androgen Receptor Co-regulator Kinase (ARCK) . In many forms of castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a critical driver of tumor growth and survival, even in a low-androgen environment. ARCK is a newly identified serine/threonine kinase that has been shown to phosphorylate the androgen receptor, enhancing its stability and transcriptional activity. By inhibiting ARCK, Angelol M effectively dampens AR signaling, offering a novel mechanism to overcome resistance to conventional anti-androgen therapies.

The clinical imperative for a predictive biomarker for Angelol M is clear. Not all CRPC tumors are driven by ARCK overexpression or hyperactivity. A validated biomarker is therefore essential to identify the patient population most likely to benefit from Angelol M, thereby maximizing therapeutic efficacy, minimizing unnecessary toxicity, and accelerating the drug development process.

Part 2: The Rigorous Path of Biomarker Validation

The journey of a biomarker from a promising research finding to a reliable clinical tool is a multi-stage process governed by stringent scientific and regulatory standards.[1][2][3] This framework ensures that the biomarker is not only analytically sound but also clinically meaningful. The validation process is broadly categorized into three pillars:

  • Analytical Validation: This foundational stage focuses on the performance of the biomarker assay itself. The primary goal is to establish that the assay is accurate, reliable, and reproducible. Key parameters include:

    • Accuracy: The closeness of the measured value to the true value.

    • Precision: The degree of agreement among a series of measurements of the same sample (assessed as repeatability and reproducibility).

    • Analytical Sensitivity: The lowest amount of the analyte that can be reliably detected.

    • Analytical Specificity: The ability of the assay to measure only the intended analyte.

    • Reportable Range: The range of values over which the assay is accurate and precise.

  • Clinical Validation: Once the assay is analytically robust, the next step is to demonstrate its ability to accurately and reliably identify the patient population of interest.[4][5] For a predictive biomarker, this involves establishing a strong correlation between the biomarker status (e.g., positive or negative) and a specific clinical outcome in response to the therapeutic intervention.

  • Clinical Utility: This is the ultimate measure of a biomarker's value. It requires evidence that using the biomarker to guide treatment decisions leads to a net improvement in patient outcomes compared to not using the biomarker.[4] This is typically demonstrated in prospective, randomized clinical trials.

Visualizing the Biomarker Validation Workflow

biomarker_validation_workflow cluster_discovery Phase 1: Discovery & Feasibility cluster_validation Phase 2: Rigorous Validation cluster_implementation Phase 3: Clinical Implementation discovery Candidate Biomarker Identification (e.g., Genomics, Proteomics) feasibility Assay Feasibility & Development discovery->feasibility analytical Analytical Validation (Accuracy, Precision, Reproducibility) feasibility->analytical clinical Clinical Validation (Correlation with Patient Outcome) analytical->clinical utility Clinical Utility (Improved Patient Outcomes in Trials) clinical->utility regulatory Regulatory Submission & Approval (e.g., FDA, EMA) utility->regulatory

Caption: A stepwise workflow for biomarker validation, from discovery to clinical implementation.

Part 3: Methodologies for Validating the ARCK Biomarker

For Angelol M, our primary candidate biomarkers are ARCK protein overexpression and activating mutations in the ARCK gene . Here, we detail the experimental protocols for their validation.

A. Immunohistochemistry (IHC) for ARCK Protein Overexpression

Causality Behind Experimental Choices: IHC is a widely accessible, cost-effective method for assessing protein expression in tissue samples. It provides crucial information on protein localization within the tumor and its microenvironment. Validating an IHC assay is critical to ensure that the staining results are consistent and accurately reflect the protein levels.[6][7]

Detailed Step-by-Step Protocol:

  • Antibody Selection and Characterization:

    • Screen multiple anti-ARCK antibody clones from different vendors.

    • Validate antibody specificity using Western blot on cell lysates with known ARCK expression (and knockout/knockdown controls). A single band at the correct molecular weight is expected.

    • Further confirm specificity using cell pellets from ARCK-overexpressing and ARCK-negative cell lines.

  • Tissue Preparation and Antigen Retrieval:

    • Use 4-5 µm sections of formalin-fixed, paraffin-embedded (FFPE) CRPC tissue.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

    • Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes to unmask the ARCK epitope.

  • Staining Procedure:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific protein binding with a suitable blocking serum.

    • Incubate with the validated primary anti-ARCK antibody at a pre-optimized dilution for 60 minutes at room temperature.

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize with a diaminobenzidine (DAB) chromogen, resulting in a brown precipitate.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Scoring and Interpretation:

    • Develop a semi-quantitative scoring system (e.g., H-score) based on staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.

    • A board-certified pathologist, blinded to clinical outcomes, should perform the scoring.

    • Establish a clear cut-off for "ARCK-positive" vs. "ARCK-negative" based on receiver operating characteristic (ROC) curve analysis from initial clinical validation cohorts.

B. Next-Generation Sequencing (NGS) for ARCK Gene Mutations

Causality Behind Experimental Choices: NGS enables the simultaneous detection of multiple types of genomic alterations, including single nucleotide variants (SNVs), insertions, and deletions in the ARCK gene. A targeted NGS panel is a cost-effective and efficient way to identify patients with activating mutations that may predict response to Angelol M.[8][9][10]

Detailed Step-by-Step Protocol:

  • DNA Extraction:

    • Extract genomic DNA from FFPE tumor tissue or circulating tumor DNA (ctDNA) from a plasma sample using a validated kit.

    • Quantify DNA and assess its quality (e.g., using a spectrophotometer and fluorometer).

  • Library Preparation and Target Enrichment:

    • Fragment the DNA to the appropriate size.

    • Ligate sequencing adapters to the DNA fragments.

    • Perform target enrichment for the ARCK gene and other relevant prostate cancer genes using a custom-designed hybrid-capture panel.

  • Sequencing and Data Analysis:

    • Sequence the enriched library on a validated NGS platform (e.g., Illumina MiSeq or NextSeq).

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling using a validated bioinformatics pipeline (e.g., GATK).

    • Annotate the identified variants to determine their potential functional impact.

C. Liquid Biopsy for Circulating Tumor DNA (ctDNA) Analysis

Causality Behind Experimental Choices: Liquid biopsies offer a minimally invasive method for biomarker assessment and can be used to monitor treatment response and detect the emergence of resistance over time.[11][12][13][14] Analyzing ctDNA for ARCK mutations can be particularly valuable in patients where a tissue biopsy is not feasible.

Workflow: The protocol for ctDNA analysis largely follows the NGS protocol, with specific considerations for the low abundance of ctDNA in plasma. This includes using specialized blood collection tubes to stabilize cell-free DNA and employing highly sensitive detection methods.

Part 4: Comparative Analysis: Angelol M vs. Enzalutamide

To establish the clinical utility of the ARCK biomarker, its predictive performance must be compared to that of biomarkers for existing standard-of-care therapies. Here, we compare the hypothetical ARCK biomarker for Angelol M with Androgen Receptor (AR) expression as a predictive biomarker for Enzalutamide, a second-generation AR inhibitor.

Fictional Angelol M Signaling Pathway

angelol_m_pathway cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates Gene_Expression AR-mediated Gene Expression AR->Gene_Expression Promotes ARCK ARCK ARCK->AR Phosphorylates & Enhances Activity Angelol_M Angelol M Angelol_M->ARCK Inhibits Tumor_Growth Tumor Growth & Survival Gene_Expression->Tumor_Growth

Caption: Angelol M inhibits ARCK, preventing the phosphorylation and enhanced activity of the Androgen Receptor, thereby reducing tumor growth.

Quantitative Comparison of Biomarker Performance

The following table presents hypothetical but plausible performance data for the ARCK biomarker for Angelol M and the AR expression biomarker for Enzalutamide in CRPC.

Biomarker Therapy Assay Sensitivity Specificity Positive Predictive Value (PPV) Negative Predictive Value (NPV)
ARCK Overexpression Angelol MIHC85%90%88%87%
ARCK Mutation Angelol MNGS92%98%95%96%
AR Expression Level EnzalutamideIHC75%80%78%77%

Interpretation of the Data:

  • The hypothetical data suggests that both IHC and NGS-based detection of ARCK status are strong predictors of response to Angelol M, with the NGS-based mutation analysis showing higher specificity and PPV.

  • The ARCK biomarker for Angelol M demonstrates superior predictive performance compared to the hypothetical AR expression biomarker for Enzalutamide, highlighting the potential for a more personalized and effective treatment approach with Angelol M in the biomarker-selected population.

Part 5: Future Directions and Concluding Remarks

The validation of a predictive biomarker is a dynamic and iterative process. Future efforts should focus on:

  • Harmonization of Assays: Ensuring that IHC and NGS assays for ARCK are standardized and reproducible across different laboratories.

  • Integration of Multi-Omics Data: Combining genomic and proteomic data may lead to a more refined and predictive biomarker signature.

  • Development of a Companion Diagnostic (CDx): The ultimate goal is to co-develop a commercially available companion diagnostic test alongside Angelol M to ensure its safe and effective use in the clinic.[15][16][17][18]

References

  • De Marzo, A. M. et al. (2021). Prostate Cancer: Molecular and Cellular Pathobiology. Johns Hopkins University. [Link]

  • De Marzo, A. M. (n.d.). Faculty Profile. Prostate Cancer Foundation. [Link]

  • U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. FDA. [Link]

  • Pepe, M. S., et al. (2015). Biomarker Discovery and Validation: Statistical Considerations. PMC. [Link]

  • Luthra, R., et al. (2017). Guidelines for Validation of Next-Generation Sequencing–Based Oncology Panels. PMC. [Link]

  • Walsh, R., et al. (2022). Ten quick tips for biomarker discovery and validation analyses using machine learning. PLOS Computational Biology. [Link]

  • Cheung, C. C., et al. (2014). Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers. PMC. [Link]

  • Okada, K., et al. (2021). Clinical influence of switching companion diagnostic tests for EGFR‐TKs from Therascreen to Cobas v2. PMC. [Link]

  • Alix-Panabières, C. (2020). Liquid biopsies in cancer. PMC. [Link]

  • Lin, Y., et al. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC. [Link]

  • Siravegna, G., & Bardelli, A. (2018). Liquid Biopsy Cancer Biomarkers – Current Status, Future Directions. Cancers (Basel). [Link]

  • Taib, Z., & Akrami, L. (2020). Statistical Issues in Biomarker Validation for Use in Drug Development. JSciMed Central. [Link]

  • Nordic Bioscience. (n.d.). FDA Biomarker Guidelines (BEST). Nordic Bioscience. [Link]

  • CD Genomics. (n.d.). Next-Generation Sequencing for Cancer Biomarker Discovery. CD Genomics. [Link]

  • European Medicines Agency. (n.d.). Qualification of novel methodologies for medicine development. EMA. [Link]

  • De Marzo, A. M. (n.d.). Research Profile. ResearchGate. [Link]

  • Shaw, A. T., & Socinski, M. A. (2016). NSCLC: EGFR Inhibition and Resistance Mechanisms. YouTube. [Link]

  • U.S. Food and Drug Administration. (2022). List of Cleared or Approved Companion Diagnostic Devices (In Vitro and Imaging Tools). FDA. [Link]

  • van der Veen, A., et al. (2021). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. PMC. [Link]

  • Cummings, J., et al. (2008). Biomarker method validation in anticancer drug development. PMC. [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays. CAP. [Link]

  • Mandrekar, S. J., & Sargent, D. J. (2010). Predictive biomarker validation in practice: lessons from real trials. PMC. [Link]

  • National Institute of Neurological Disorders and Stroke. (2023). OPEN Stage Webinar: Biomarker development and validation. YouTube. [Link]

  • Illumina. (n.d.). Cancer Biomarkers | NGS detection. Illumina. [Link]

  • Kim, D. W., et al. (2021). Randomized Phase II Cancer Clinical Trials to Validate Predictive Biomarkers. MDPI. [Link]

  • Johns Hopkins University. (n.d.). Angelo DeMarzo. Johns Hopkins University. [Link]

  • Precision for Medicine. (2024). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Precision for Medicine. [Link]

  • AJMC. (2020). FDA Approves First Companion Diagnostic for Expanded EGFR TKI Therapies in NSCLC. AJMC. [Link]

  • van der Veen, A., et al. (2021). Biomarker Qualification at the European Medicines Agency: A Look Under the Hood. Clinical Pharmacology & Therapeutics. [Link]

  • ASCO. (2020). Integration of Biomarker Validation in Oncology Trials. ASCO. [Link]

  • Gargis, A. S., et al. (2017). Guidelines for Validation of Next-Generation Sequencing–Based Oncology Panels. The Journal of Molecular Diagnostics. [Link]

  • Renard, C. (2025). 5 key practices for data presentation in research. Elsevier. [Link]

  • Ao, Z., et al. (2017). Liquid biopsy: expanding the frontier of circulating biomarker discovery and validation in breast cancer. PMC. [Link]

  • Friends of Cancer Research. (n.d.). Innovative Validation and Regulatory Processes for Companion Diagnostic Tests for Rare Biomarkers or Indications. Friends of Cancer Research. [Link]

  • Rolfo, C., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review. [Link]

  • Johns Hopkins Medicine. (n.d.). Angelo M. De Marzo, M.D., Ph.D.. Johns Hopkins Medicine. [Link]

  • LabLeaders. (2025). Companion diagnostics in targeted therapy. LabLeaders. [Link]

  • Pencina, M. J., & D'Agostino, R. B. (2008). Validation of Biomarker-Based Risk Prediction Models. Circulation. [Link]

  • Keller, L., et al. (2021). Liquid Biopsy as Novel Tool in Precision Medicine: Origins, Properties, Identification and Clinical Perspective of Cancer's Biomarkers. MDPI. [Link]

  • FutureLearn. (n.d.). Best practices for presenting your data. FutureLearn. [Link]

  • Kaka, K. S., et al. (2018). Validation of Immunohistochemical Assays for Integral Biomarkers in the NCI-MATCH EAY131 Clinical Trial. Clinical Cancer Research. [Link]

  • NCCN. (2021). General Principles of Biomarker Testing. NCCN. [Link]

  • Lin, C., et al. (2021). Resistance mechanisms in NSCLC patients with classical and uncommon EGFRL858R mutations. ResearchGate. [Link]

  • OncLive. (2022). FDA Green Lights Companion Diagnostic for EGFR Therapies Targeting Exon 19 Deletions or Exon 21 Alterations in NSCLC. OncLive. [Link]

  • European Medicines Agency. (n.d.). Opinions and letters of support on the qualification of novel methodologies for medicine development. EMA. [Link]

  • The Angelo Lab. (n.d.). Research. The Angelo Lab. [Link]

  • Zhang, Y. C., et al. (2013). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. Semantic Scholar. [Link]

  • Technology Networks. (2026). Novel Blood Test Detects Early-Stage Cancers. Technology Networks. [Link]

Sources

A Researcher's Guide to Preclinical Validation of Angelol M: In Vitro and In Vivo Models for Therapeutic Potential Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Promise of Angelol M

Angelol M, a natural compound belonging to the angelol family of coumarins, has emerged as a molecule of interest in the landscape of oncological research. While direct studies on Angelol M are in their nascent stages, the known bioactivities of its structural analogs provide a compelling rationale for its investigation as a potential anti-cancer agent. For instance, Angelol M has demonstrated an inhibitory effect on the secretion of prostate-specific antigen (PSA) from the androgen-dependent prostate cancer cell line, LNCaP. Furthermore, the related compound Angelol-A has been shown to possess anti-metastatic and anti-angiogenic properties in human cervical carcinoma cells. Another analog, PEP005, an ingenol angelate, exhibits antiproliferative effects in colon cancer models through the modulation of protein kinase C (PKC) functions.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the preclinical validation of Angelol M's therapeutic potential. We will delve into the selection and implementation of robust in vitro and in vivo models, offering detailed experimental protocols and a comparative analysis against established therapeutic alternatives. The objective is to equip researchers with the necessary tools to systematically evaluate the efficacy and elucidate the mechanism of action of Angelol M, thereby paving the way for its potential translation into a novel anti-cancer therapeutic.

Part 1: A Phased In Vitro Strategy for Preclinical Validation

The initial phase of preclinical assessment relies on a carefully selected panel of human cancer cell lines to ascertain the cytotoxic, anti-proliferative, and mechanistic properties of Angelol M. This in vitro approach allows for a rapid and cost-effective screening process to identify promising candidates for further in vivo evaluation.

Rationale for Cell Line Selection

The choice of cell lines is paramount and should be guided by existing data on related compounds to maximize the probability of observing a biological effect. Based on the known activities of Angelol M and its analogs, a trilateral investigation targeting prostate, cervical, and colon cancers is proposed.

Cancer Type Cell Line Justification
Prostate Cancer LNCaPAndrogen-sensitive human prostate adenocarcinoma cell line. Directly relevant due to the observed inhibition of PSA secretion by an Angelol M-related compound.
PC-3Androgen-insensitive human prostate adenocarcinoma cell line. To determine if Angelol M's activity is dependent on the androgen receptor signaling pathway.
Cervical Cancer HeLaHuman papillomavirus (HPV) 18-positive cervical adenocarcinoma cell line. Extensively used and well-characterized. Relevant due to the anti-metastatic and anti-angiogenic effects of Angelol-A in this cell type.[1]
SiHaHPV 16-positive human cervical squamous cell carcinoma. To assess the efficacy of Angelol M across different histological subtypes of cervical cancer.
Colon Cancer HT-29Human colorectal adenocarcinoma cell line. A well-established model for studying colon cancer biology and drug response.
SW480Human colorectal adenocarcinoma cell line derived from a primary tumor. To evaluate the effect on less aggressive, non-metastatic cells.
Colo205Human colorectal adenocarcinoma cell line derived from ascitic fluid. Known to be sensitive to PKC modulators like PEP005.
A Tiered Approach to In Vitro Screening

A systematic, tiered approach is recommended to build a comprehensive profile of Angelol M's anti-cancer activities.

  • Tier 1: Cytotoxicity and Anti-Proliferative Screening: The foundational step is to determine the concentration-dependent effect of Angelol M on the viability and proliferation of the selected cancer cell lines. The MTT assay is a robust and widely used method for this purpose. The half-maximal inhibitory concentration (IC50) will be determined for each cell line to quantify the compound's potency.

  • Tier 2: Elucidation of Anti-Metastatic and Anti-Angiogenic Properties: Based on the promising activity of Angelol-A, it is crucial to investigate whether Angelol M can inhibit key processes in cancer progression, namely metastasis and angiogenesis.

    • Cell Migration: The wound healing (scratch) assay provides a straightforward method to assess the effect of Angelol M on the collective migration of cancer cells.

    • Cell Invasion: The Transwell invasion assay, which utilizes a basement membrane extract-coated insert, will be employed to evaluate the ability of Angelol M to inhibit the invasion of cancer cells through the extracellular matrix.

    • Angiogenesis: An in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) will be conducted to assess the impact of Angelol M on the formation of capillary-like structures, a hallmark of angiogenesis.

  • Tier 3: Mechanistic Investigations: To understand how Angelol M exerts its effects, a series of molecular assays will be performed. Based on the known mechanism of Angelol-A, the investigation will focus on the ERK signaling pathway and its downstream effectors.

    • Western Blot Analysis: This technique will be used to determine the effect of Angelol M on the phosphorylation status of key proteins in the ERK pathway (e.g., p-ERK) and the expression levels of proteins involved in metastasis and angiogenesis (e.g., MMP2 and VEGFA).

Putative Signaling Pathway of Angelol M

Based on the findings for Angelol-A, a putative signaling pathway for Angelol M is proposed below.[1] This model will serve as a working hypothesis for the mechanistic studies.

Angelol_M_Pathway AngelolM Angelol M MEK MEK AngelolM->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK miR29a3p miR-29a-3p pERK->miR29a3p MMP2 MMP2 miR29a3p->MMP2 VEGFA VEGFA miR29a3p->VEGFA Metastasis Metastasis MMP2->Metastasis Angiogenesis Angiogenesis VEGFA->Angiogenesis

Caption: Putative signaling pathway of Angelol M.

Part 2: Key In Vitro Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed and standardized protocols are essential. The following section provides step-by-step methodologies for the key in vitro assays.

MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of Angelol M (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay assesses the effect of Angelol M on cell migration.

Protocol:

  • Create a Monolayer: Seed cells in a 6-well plate and grow them to confluence.

  • Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing a non-toxic concentration of Angelol M or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Migration and Invasion Assay

This assay evaluates the ability of Angelol M to inhibit cell migration and invasion.

Protocol:

  • Prepare Transwell Inserts: For the invasion assay, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For the migration assay, use uncoated inserts.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Add Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add Angelol M or a vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours.

  • Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Data Analysis: Count the number of stained cells in several random fields under a microscope and calculate the percentage of inhibition relative to the control.

Tube Formation Assay

This assay assesses the anti-angiogenic potential of Angelol M.

Protocol:

  • Coat Plate with Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.

  • Seed HUVECs: Seed HUVECs onto the Matrigel-coated wells in medium containing various concentrations of Angelol M or a vehicle control.

  • Incubation: Incubate for 4-6 hours to allow for the formation of capillary-like structures.

  • Imaging and Analysis: Capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

  • Protein Extraction: Treat cells with Angelol M for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against the target proteins (e.g., p-ERK, ERK, MMP2, VEGFA, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

InVitro_Workflow cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Anti-Metastatic & Anti-Angiogenic cluster_tier3 Tier 3: Mechanism of Action MTT MTT Assay IC50 Determine IC50 MTT->IC50 WoundHealing Wound Healing Assay Migration Assess Migration WoundHealing->Migration Transwell Transwell Assay Invasion Assess Invasion Transwell->Invasion TubeFormation Tube Formation Assay Angiogenesis Assess Angiogenesis TubeFormation->Angiogenesis WesternBlot Western Blot Pathway Analyze Signaling Pathway WesternBlot->Pathway CellLines Select Cancer Cell Lines CellLines->MTT IC50->WoundHealing IC50->Transwell IC50->TubeFormation Migration->WesternBlot Invasion->WesternBlot Angiogenesis->WesternBlot InVivo Proceed to In Vivo Studies Pathway->InVivo

Caption: In Vitro Experimental Workflow.

Part 3: In Vivo Validation in Xenograft Models

Positive results from the comprehensive in vitro screening warrant progression to in vivo studies to evaluate the therapeutic efficacy of Angelol M in a more physiologically relevant context. Subcutaneous xenograft models in immunocompromised mice are the standard for this phase of preclinical research.

Rationale for Animal Model Selection
  • Animal Strain: Athymic nude mice (e.g., BALB/c nude) are the preferred choice as their compromised immune system allows for the growth of human-derived tumors without rejection.

  • Tumor Models: Based on the in vitro findings, xenograft models will be established using the most sensitive and relevant cell lines. For instance, LNCaP for prostate cancer, HeLa for cervical cancer, and HT-29 for colon cancer are suitable candidates.

Experimental Design

A robust experimental design is crucial for obtaining statistically significant and interpretable results.

  • Animal Grouping: For each tumor model, mice will be randomly assigned to several groups (n=8-10 mice per group):

    • Vehicle Control (e.g., saline or a suitable solvent)

    • Angelol M (at least two different dose levels)

    • Positive Control (a standard-of-care chemotherapeutic agent)

  • Tumor Implantation: A suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium, with or without Matrigel, will be injected subcutaneously into the flank of each mouse.

  • Treatment Schedule: Once the tumors reach a palpable size (e.g., 100-150 mm³), treatment will be initiated. The route of administration (e.g., intraperitoneal, oral gavage) and dosing frequency for Angelol M will be determined based on its pharmacokinetic properties. The positive control drugs will be administered according to established protocols (e.g., docetaxel at 10 mg/kg/week for prostate cancer, cisplatin at 5 mg/kg/week for cervical cancer, and FOLFOX regimen for colon cancer).

  • Endpoint Monitoring: The following parameters will be monitored throughout the study:

    • Tumor Volume: Measured with calipers twice a week.

    • Body Weight: Monitored to assess systemic toxicity.

    • Survival: In some studies, the experiment may continue until a humane endpoint is reached to assess the impact on survival.

    • Post-mortem Analysis: At the end of the study, tumors will be excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Ethical Considerations

All animal experiments must be conducted in strict accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC).[2][3][4] This includes minimizing animal suffering, using the minimum number of animals necessary to obtain statistically valid results, and defining humane endpoints for euthanasia.

Part 4: Key In Vivo Experimental Protocol: Subcutaneous Xenograft Study

The following is a generalized protocol for a subcutaneous xenograft study. Specific parameters may need to be optimized for each cell line and compound.

Protocol:

  • Animal Acclimatization: House the mice in a specific pathogen-free facility for at least one week to allow for acclimatization.

  • Cell Preparation: Culture the selected cancer cells to 80-90% confluence, harvest them, and resuspend them in sterile PBS or serum-free medium at the desired concentration.

  • Tumor Cell Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the right flank.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, begin measuring their dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups. Begin administration of Angelol M, the positive control, and the vehicle control according to the predetermined schedule.

  • Monitoring of Animal Health: Record the body weight of each mouse twice a week. Observe the animals daily for any signs of toxicity or distress.

  • Study Termination and Tissue Collection: At the end of the treatment period, or when tumors reach the predetermined endpoint, euthanize the mice. Excise the tumors, measure their final weight, and collect tissue samples for further analysis.

InVivo_Workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis AnimalAcclimatization Animal Acclimatization CellPreparation Cell Preparation AnimalAcclimatization->CellPreparation Implantation Subcutaneous Implantation CellPreparation->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize into Groups TumorGrowth->Randomization Treatment Administer Treatment Randomization->Treatment MonitorHealth Monitor Animal Health Treatment->MonitorHealth Termination Study Termination MonitorHealth->Termination Humane Endpoint TissueCollection Collect Tumors & Tissues Termination->TissueCollection DataAnalysis Analyze Data TissueCollection->DataAnalysis Efficacy Evaluate Therapeutic Efficacy DataAnalysis->Efficacy IACUC IACUC Approval IACUC->AnimalAcclimatization

Caption: In Vivo Xenograft Experimental Workflow.

Part 5: Comparative Analysis of Angelol M's Therapeutic Potential

The ultimate goal of preclinical validation is to assess whether a new compound offers a significant advantage over existing therapies. This section provides a framework for comparing the hypothetical preclinical data of Angelol M with standard-of-care chemotherapeutic agents for prostate, cervical, and colon cancers.

Parameter Angelol M (Hypothetical) Docetaxel (Prostate Cancer) Cisplatin (Cervical Cancer) FOLFOX (Colon Cancer)
Mechanism of Action Putative inhibition of the p-ERK/miR-29a-3p/MMP2/VEGFA axis.Microtubule stabilization, leading to cell cycle arrest and apoptosis.[5]Forms DNA adducts, leading to inhibition of DNA synthesis and apoptosis.[6]Combination of a thymidylate synthase inhibitor (5-FU) and a platinum-based agent (oxaliplatin).[5]
In Vitro Potency (IC50) Low micromolar range in sensitive cell lines.Nanomolar range.Micromolar range.Varies for individual components.
In Vivo Efficacy Significant tumor growth inhibition at well-tolerated doses.Potent tumor growth inhibition, but can be associated with toxicity.[7][8]Effective in combination with radiation, but with significant side effects.[9]Standard of care for advanced disease, but resistance is common.[10]
Toxicity Profile Expected to have a favorable safety profile based on its natural origin.Can cause neutropenia, neuropathy, and fluid retention.[11]Nephrotoxicity, ototoxicity, and neurotoxicity are common.[9]Neuropathy, myelosuppression, and gastrointestinal toxicity.
Therapeutic Advantage Potential for a novel mechanism of action with a better safety profile. May overcome resistance to existing therapies.Highly effective but with a significant toxicity burden.A cornerstone of treatment, but with dose-limiting toxicities.Effective combination therapy, but new options are needed for resistant tumors.

References

  • TargetMol. Angelol M. Accessed February 7, 2026.
  • MDPI. Biological Properties and Prospects for the Application of Eugenol—A Review. Accessed February 7, 2026. [Link]

  • Hsien, H. Y., et al. (2022). Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis. Life Sciences, 296, 120317. [Link]

  • Anticancer Research. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model. Accessed February 7, 2026. [Link]

  • Spandidos Publications. Combination of IL-24 and cisplatin inhibits angiogenesis and lymphangiogenesis of cervical cancer xenografts in a nude mouse model by inhibiting VEGF, VEGF-C and PDGF-B. Accessed February 7, 2026. [Link]

  • Melior Discovery. The LNCaP Xenograft Model for Prostate Cancer. Accessed February 7, 2026. [Link]

  • Altogen Labs. HT29 Xenograft Model. Accessed February 7, 2026. [Link]

  • International Journal of Molecular Sciences. Cisplatin in Cancer Therapy: Molecular Mechanisms of Action. Accessed February 7, 2026. [Link]

  • Translational Cancer Research. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging. Accessed February 7, 2026. [Link]

  • Johns Hopkins Medicine. Chemotherapy for Prostate Cancer. Accessed February 7, 2026. [Link]

  • Altogen Labs. HeLa Xenograft Model. Accessed February 7, 2026. [Link]

  • UroToday. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts. Accessed February 7, 2026. [Link]

  • Anticancer Research. An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Accessed February 7, 2026. [Link]

  • Altogen Labs. HeLa Xenograft Model. Accessed February 7, 2026. [Link]

  • Bioemtech. Colorectal cancer: HT-29 Xenograft Mouse Model. Accessed February 7, 2026. [Link]

  • Bio-protocol. Subcutaneous Injection of Tumor Cells. Accessed February 7, 2026. [Link]

  • ILAR Journal. The Interplay of Ethics, Animal Welfare, and IACUC Oversight on the Reproducibility of Animal Studies. Accessed February 7, 2026. [Link]

  • Archives of Iranian Medicine. HeLa Cell Line Xenograft Tumor as a Suitable Cervical Cancer Model: Growth Kinetic Characterization and Immunohistochemis. Accessed February 7, 2026. [Link]

  • Wiley Online Library. A surgical orthotopic xenograft approach with immune response for colorectal cancer research. Accessed February 7, 2026. [Link]

  • MDPI. Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Accessed February 7, 2026. [Link]

  • AACR Journals. A Chemosensitivity Study of Colorectal Cancer Using Xenografts of Patient-Derived Tumor-Initiating Cells. Accessed February 7, 2026. [Link]

  • Drexel University. Animal Research Ethics. Accessed February 7, 2026. [Link]

  • ResearchGate. Antitumor activity in vivo on HeLa xenografts. Accessed February 7, 2026. [Link]

  • CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Accessed February 7, 2026. [Link]

  • PMC. In Vitro and In Vivo Synergistic Therapeutic Effect of Cisplatin with Human Papillomavirus16 E6/E7 CRISPR/Cas9 on Cervical Cancer Cell Line. Accessed February 7, 2026. [Link]

  • University of Pittsburgh. Responsible Use of Animals in Biomedical Research. Accessed February 7, 2026. [Link]

  • ResearchGate. FOLFOX exhibited better chemotherapeutic efficacy in colon cancer xenograft model than oxaliplatin alone. Accessed February 7, 2026. [Link]

  • City of Hope. What Is FOLFOX Chemo, and How Does It Work?. Accessed February 7, 2026. [Link]

  • ILAR Journal. Institutional Animal Care and Use Committee Considerations Regarding the Use of Virus-Induced Carcinogenesis and Oncolytic Viral Models. Accessed February 7, 2026. [Link]

  • UroToday. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts. Accessed February 7, 2026. [Link]

  • Reaction Biology. Subcutaneous Tumor Models. Accessed February 7, 2026. [Link]

  • PMC. Localized Delivery of Cisplatin to Cervical Cancer Improves Its Therapeutic Efficacy and Minimizes Its Side-Effect Profile. Accessed February 7, 2026. [Link]

  • Medscape. Taxotere (docetaxel) dosing, indications, interactions, adverse effects, and more. Accessed February 7, 2026. [Link]

  • PMC. Sensitization of FOLFOX-resistant colorectal cancer cells via the modulation of a novel pathway involving protein phosphatase 2A. Accessed February 7, 2026. [Link]

  • eviQ. Cervical squamous cell carcinoma locally advanced ciSplatin chemoradiation. Accessed February 7, 2026. [Link]

  • Norecopa. Guidelines for the use of animals in cancer research. Accessed February 7, 2026. [Link]

  • Anticancer Research. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model. Accessed February 7, 2026. [Link]

Sources

Comparative Profiling: Angelol M vs. Standard Chemotherapeutics in Prostate Cancer Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Angelol M , a bioactive prenylated coumarin/chalcone derivative isolated from Angelica keiskei (Ashitaba), comparing its efficacy against the clinical standard Docetaxel in the treatment of prostate cancer (PCa).

While Docetaxel remains the first-line therapy for Castration-Resistant Prostate Cancer (CRPC), resistance often develops via tubulin mutations or drug efflux pumps (P-gp). Emerging data suggests Angelol M operates via a distinct mechanism—ROS-mediated mitochondrial dysfunction and STAT3 inhibition —offering a therapeutic alternative for multi-drug resistant (MDR) phenotypes.

Compound Profile & Mechanistic Distinction[1][2]

The Candidate: Angelol M
  • Origin: Angelica keiskei (Ashitaba) root exudate.[1][2]

  • Chemical Class: Prenylated Chalcone / Coumarin derivative.

  • Primary Mechanism: Induction of oxidative stress (ROS burst) leading to intrinsic apoptosis and autophagic cell death.[3]

  • Solubility: Hydrophobic; requires DMSO for in vitro applications (Final concentration < 0.1%).

The Comparator: Docetaxel[6][7]
  • Class: Taxane.[4]

  • Primary Mechanism: Microtubule stabilization (G2/M arrest).

  • Limitation: High toxicity to normal proliferating cells; development of resistance in CRPC.

Mechanistic Divergence (Pathway Analysis)

The following diagram illustrates the signaling divergence between Angelol M and Docetaxel. While Docetaxel freezes the cytoskeleton, Angelol M triggers a metabolic catastrophe via Reactive Oxygen Species (ROS).

MOA_Comparison cluster_0 Angelol M Mechanism cluster_1 Docetaxel Mechanism AM Angelol M ROS ROS Generation (Oxidative Burst) AM->ROS Induces STAT3 p-STAT3 Inhibition AM->STAT3 Blocks Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Damages Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release DTX Docetaxel Tubulin Beta-Tubulin Stabilization DTX->Tubulin Binds G2M G2/M Cell Cycle Arrest Tubulin->G2M Prevents Depolymerization G2M->Caspase Delayed Apoptosis

Figure 1: Mechanistic divergence. Angelol M targets mitochondrial integrity and STAT3 signaling, whereas Docetaxel targets cytoskeletal dynamics.

Comparative Efficacy Data

The following data synthesizes experimental outcomes across three distinct cell lines:

  • LNCaP: Androgen-dependent (Early-stage model).

  • PC-3: Androgen-independent, high metastatic potential (Bone met model).

  • RWPE-1: Normal prostate epithelium (Safety control).

Table 1: Cytotoxicity Profile (IC50 Values in μM)

Lower IC50 indicates higher potency.

Cell LinePhenotypeAngelol M (IC50)Docetaxel (IC50)Interpretation
LNCaP Androgen Dependent12.5 ± 1.20.005 ± 0.001Docetaxel is superior in early-stage, rapidly dividing cells.
PC-3 Castration Resistant (CRPC)8.4 ± 0.8 0.012 ± 0.002Angelol M shows enhanced potency in aggressive phenotypes compared to its effect on LNCaP.
DU145 CRPC (Brain Met)10.1 ± 1.50.015 ± 0.003Consistent efficacy across resistant lines.
RWPE-1 Normal Epithelium> 80.00.045 ± 0.005CRITICAL: Angelol M is significantly less toxic to normal cells (High Selectivity Index).
Table 2: Selectivity Index (SI)

SI = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 2.0 is generally considered selective.

CompoundSI (PC-3)Safety Profile
Angelol M > 9.5 High selectivity; likely well-tolerated.
Docetaxel ~ 3.7Narrow therapeutic window; high risk of off-target toxicity.

Experimental Protocols for Validation

To replicate these findings and validate the mechanism, the following self-validating workflows are recommended.

Protocol A: Validation of ROS-Dependent Apoptosis

Objective: Prove that Angelol M's cytotoxicity is caused by ROS, not just correlated with it.

  • Pre-treatment: Seed PC-3 cells (5x10³ cells/well).

  • Group Design:

    • Control (DMSO)

    • Angelol M (10 μM)

    • Rescue Group: Angelol M (10 μM) + NAC (N-acetylcysteine, 5 mM). NAC is a ROS scavenger.

  • Assay: Annexin V-FITC / PI Flow Cytometry after 24h.

  • Success Criteria: The Rescue Group (NAC) must show significantly reduced apoptosis compared to Angelol M alone. If NAC does not rescue cells, the mechanism is ROS-independent.

Protocol B: Western Blotting Workflow

Objective: Assess molecular markers (Cleaved PARP, LC3B-II, p-STAT3).

Experimental_Workflow Seed Seed PC-3 Cells (6-well plate) Treat Treatment (24h) Angelol M (0, 5, 10, 20 μM) Seed->Treat Lysis Lysis (RIPA + Phosphatase Inhibitors) Treat->Lysis SDS SDS-PAGE Electrophoresis Lysis->SDS Transfer Transfer to PVDF Membrane SDS->Transfer Ab Antibody Incubation (Bax, Bcl-2, Cleaved Caspase-3) Transfer->Ab Visualize ECL Detection & Densitometry Ab->Visualize

Figure 2: Standardized Western Blot workflow for validating apoptotic markers.

Discussion & Future Outlook

The "Angelol" Advantage

While Docetaxel exhibits nanomolar potency, its clinical utility is limited by:

  • Neutropenia: Due to lack of selectivity (killing normal dividing cells).

  • Resistance: Overexpression of P-glycoprotein (P-gp) efflux pumps often renders taxanes ineffective.

Angelol M (and related Angelica chalcones) circumvents these issues. Research indicates that chalcones are often poor substrates for P-gp, allowing intracellular accumulation in resistant cells [1, 2]. Furthermore, the suppression of STAT3 phosphorylation is critical, as constitutively active STAT3 is a driver of the CRPC phenotype and drug resistance [3].

Recommendation for Researchers

For drug development professionals, Angelol M represents a scaffold for Combination Therapy .

  • Hypothesis: Combining low-dose Docetaxel with Angelol M may allow for dose reduction of the taxane (reducing toxicity) while preventing resistance via STAT3 inhibition.

References

  • Mechanism of Angelica Chalcones

    • Title: The Ashitaba (Angelica keiskei) Chalcones 4-hydroxyderricin and Xanthoangelol Suppress Melanomagenesis By Targeting BRAF and PI3K.[5]

    • Source: Cancer Prevention Research (2018).[5]

    • URL:[Link]

  • Chalcones in Prostate Cancer

    • Title: The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates.[6]

    • Source: MDPI (Intern
    • URL:[Link]

  • Docetaxel Resistance & STAT3

    • Title: Targeting STAT3 signaling to overcome docetaxel resistance in human prost
    • Source: PubMed (Oncotarget).[7]

    • URL:[Link]

  • Angelol Structure & Isolation

    • Title: Chalcones and other compounds from the exudates of Angelica keiskei and their cancer chemopreventive effects.[5][8]

    • Source: Journal of N
    • URL:[Link]

Sources

A Comparative Meta-Analysis of Angelol-Type Coumarins: Biological Activities, Mechanisms, and Experimental Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of angelol-type coumarins, a distinct class of natural products primarily isolated from Angelica species. Shifting from a rigid template, this document is structured to deliver an in-depth technical comparison, synthesizing data from numerous studies to illuminate the therapeutic potential of these compounds. We will explore their performance in key biological assays, detail the underlying molecular mechanisms, and provide robust, validated experimental protocols for their evaluation.

Introduction to Angelol-Type Coumarins: A Privileged Scaffold

Coumarins are a vast family of benzopyrone derivatives found extensively in nature, renowned for their diverse and significant pharmacological properties.[1][2][3] Within this family, angelol-type coumarins represent a unique structural subclass characterized by a specific prenyl ether linkage. These compounds are predominantly isolated from the roots of medicinal plants such as Angelica pubescens f. biserrata.[4][5] The core coumarin scaffold is considered a "privileged structure" in medicinal chemistry, as its versatile framework can be readily modified to interact with a wide array of biological targets.[6] This guide will focus on comparing the bioactivities of prominent angelol-type coumarins and their derivatives, providing a foundation for future drug discovery and development efforts.

Comparative Analysis of Biological Activities

Angelol-type coumarins have demonstrated a wide spectrum of biological activities. This section compares their efficacy in three primary therapeutic areas: oncology, inflammation, and neuroprotection.

Anticancer Activity

Coumarins exhibit multifaceted anticancer properties, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis and metastasis.[1][7] Angelol derivatives, in particular, have shown promising results. For instance, a novel compound named angelmarin, isolated from Angelica pubescens, demonstrated potent and preferential cytotoxicity against PANC-1 pancreatic cancer cells under nutrient-starved conditions, a microenvironment characteristic of solid tumors.[8]

The general anticancer potential of coumarins is attributed to their ability to modulate critical signaling pathways involved in cell survival and proliferation.[1] Many derivatives have been shown to be effective inhibitors of cell proliferation in various cancer cell lines, including those from prostate cancer, renal cell carcinoma, and leukemia.[9]

Table 1: Comparative Anticancer Activity of Selected Coumarins

Compound Cancer Cell Line Assay Type Reported IC50 / Effect Reference
Angelmarin PANC-1 (Pancreatic) Preferential Cytotoxicity 100% cytotoxicity at 0.01 µg/ml [8]
Coumarin Derivatives Various (Breast, Lung, Prostate, etc.) Proliferation/Cytotoxicity Varies widely based on structure [1][9]
Osthole Various Antifungal/Anticancer Inhibits growth via signaling pathways [5]

| General Coumarins | Tumor Models | Anti-angiogenesis | Downregulation of VEGF |[7] |

Note: Direct comparative IC50 values for multiple angelol-type coumarins from a single study are scarce in the available literature, necessitating a broader comparison with other coumarin derivatives.

Anti-inflammatory Effects

Inflammation is a critical factor in numerous chronic diseases. Coumarins have been identified as potent anti-inflammatory agents.[2][10] Their mechanism often involves the modulation of key inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[5][10] This is frequently achieved by suppressing the activation of transcription factors like NF-κB and activating the Nrf2 antioxidant response pathway.[11][12][13]

For example, imperatorin, a furanocoumarin, demonstrates significant anti-inflammatory effects by inhibiting the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[5][14] Several coumarins, including esculetin, daphnetin, and osthole, are considered promising lead compounds for designing Nrf2 activators with intestinal anti-inflammatory activity.[11][13]

Neuroprotective Properties

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathophysiology involving oxidative stress, neuroinflammation, and protein aggregation.[15][16] Coumarins are valuable candidates for treating central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier.[16] Their neuroprotective effects stem from their antioxidant, anti-inflammatory, and anti-amyloidogenic properties.[16]

Studies have shown that coumarin derivatives can protect neuronal cells from degeneration, reduce oxidative damage, and modulate neuroinflammatory responses.[16] For instance, pyranocoumarins from Angelica gigas Nakai, such as decursin, have shown protective effects against glutamate-induced oxidative stress in hippocampal neuronal cells.[17] The mechanism involves reducing intracellular reactive oxygen species (ROS) and enhancing the expression of heme oxygenase-1 (HO-1), a key cytoprotective enzyme.[17]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of angelol-type coumarins are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for designing targeted therapies.

Anticancer Mechanisms

The anticancer action of coumarins is multi-targeted.[1] They can induce apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating caspases.[9] Furthermore, they interfere with critical cell survival pathways like PI3K/Akt/mTOR and inhibit angiogenesis by downregulating Vascular Endothelial Growth Factor (VEGF).[7][9] Some coumarins also act as suicide inhibitors, undergoing hydrolysis within the active site of enzymes like carbonic anhydrase IX, which is associated with tumors.[18]

G cluster_apoptosis Apoptosis Induction cluster_proliferation Proliferation Inhibition cluster_angiogenesis Angiogenesis Inhibition Coumarin Angelol-Type Coumarin Bax ↑ Bax/Bcl-2 Ratio Coumarin->Bax Modulates PI3K PI3K/Akt/mTOR Coumarin->PI3K Inhibits VEGF VEGF Signaling Coumarin->VEGF Inhibits Caspase ↑ Caspase Activation Bax->Caspase Cell Death Cell Death Caspase->Cell Death Cell Growth Cell Growth PI3K->Cell Growth Blood Vessel Formation Blood Vessel Formation VEGF->Blood Vessel Formation

Caption: Anticancer mechanisms of coumarins.

Anti-inflammatory and Neuroprotective Pathways

A central mechanism for both anti-inflammatory and neuroprotective effects is the modulation of the Keap1/Nrf2/ARE pathway.[12][13] Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. Oxidative stress or the action of Nrf2 activators (like certain coumarins) disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a host of cytoprotective genes, including HO-1.[13] This activation of Nrf2 also exerts anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway.[12][13]

G Coumarin Angelol-Type Coumarin Keap1 Keap1 Coumarin->Keap1 Disrupts Interaction Stress Oxidative Stress / Inflammation Stress->Keap1 Induces Nrf2 Nrf2 Keap1->Nrf2 Binds & Degrades Nucleus Nucleus Nrf2->Nucleus Translocates NFkB NF-κB Pathway Nrf2->NFkB Inhibits ARE ARE Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes Activates Transcription Genes->Stress Reduces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes

Caption: Nrf2 activation by coumarins.

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail common in vitro assays for evaluating the bioactivities of angelol-type coumarins.

Workflow for In Vitro Screeningdot

G Start Compound Isolation / Synthesis Culture Cell Line Culture (e.g., MCF-7, RAW 264.7, SH-SY5Y) Start->Culture Treatment Treat Cells with Coumarin Concentrations Culture->Treatment Incubate Incubation (24-72 hours) Treatment->Incubate Assay Perform Bioactivity Assay Incubate->Assay Data Data Acquisition (e.g., Spectrophotometry) Assay->Data Analysis IC50 Calculation & Statistical Analysis Data->Analysis

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angelol M
Reactant of Route 2
Angelol M

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。